molecular formula C13H15N3 B1427453 1-(4-methylphenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine CAS No. 1339149-89-1

1-(4-methylphenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine

Katalognummer: B1427453
CAS-Nummer: 1339149-89-1
Molekulargewicht: 213.28 g/mol
InChI-Schlüssel: UGYZZXGAOBNMQF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

The 1-(4-methylphenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine scaffold is a fused bicyclic structure of significant interest in medicinal chemistry and drug discovery. Its structural resemblance to purines allows it to interact with a wide array of biological targets and enzymes, facilitating diverse research applications . This core heterocyclic system is a versatile template for investigating novel therapeutic agents. Researchers have explored imidazo[4,5-c]pyridine derivatives for their potential in multiple areas, including as antagonists for neurological targets and as inhibitors for enzymes involved in proliferative diseases . Furthermore, the saturated 4,5,6,7-tetrahydro moiety within the structure is a key feature in compounds that have been studied for modulating cardiovascular conditions, highlighting the pharmacological relevance of this molecular framework . This product is intended for research purposes only by technically qualified individuals. It is not intended for diagnostic or therapeutic uses in humans or animals.

Eigenschaften

IUPAC Name

1-(4-methylphenyl)-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3/c1-10-2-4-11(5-3-10)16-9-15-12-8-14-7-6-13(12)16/h2-5,9,14H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGYZZXGAOBNMQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=NC3=C2CCNC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1339149-89-1
Record name 1-(4-methylphenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine
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Foundational & Exploratory

In Vitro Binding Affinity of 1-(4-methylphenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine: A Technical Guide to Scaffold Evaluation and Receptor Pharmacology

Author: BenchChem Technical Support Team. Date: April 2026

Pharmacological Context & Structural Rationale

The compound 1-(4-methylphenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine (CAS 1339149-89-1) represents a critical pharmacophore within the landscape of G-protein-coupled receptor (GPCR) drug discovery. The 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine core is a privileged scaffold, serving as the structural foundation for highly selective Angiotensin II Type 2 (AT2) receptor antagonists[1].

Established clinical candidates and reference standards, such as PD123319 and EMA401, utilize this exact bicyclic core—often modified with 6-carboxylic acid and 5-diphenylacetyl groups—to achieve nanomolar affinity and alleviate peripheral neuropathic pain without triggering the cardiovascular liabilities associated with AT1 receptor blockade[2],[1]. Evaluating the baseline in vitro binding affinity of the unadorned 1-(4-methylphenyl) derivative is an essential first step in structure-activity relationship (SAR) campaigns targeting the AT2 receptor[3].

Mechanistic Principles of Binding Affinity

To rigorously characterize this scaffold, we must evaluate both its thermodynamic equilibrium and its kinetic binding profile.

  • Equilibrium Affinity ( Ki​ ): Determines the concentration required to occupy 50% of the receptors at steady state. This is critical for establishing baseline dosing parameters.

  • Binding Kinetics ( kon​ , koff​ ): Modern GPCR pharmacology prioritizes the dissociation rate ( koff​ ) and the resulting residence time ( τ ). A prolonged residence time often correlates with sustained in vivo efficacy, even after systemic pharmacokinetic clearance.

Experimental Workflows: Self-Validating Systems

As a Senior Application Scientist, I emphasize that protocols must not merely be a sequence of steps; they must be designed with internal logic that actively prevents false positives. The following methodologies are engineered as self-validating systems.

Protocol A: Radioligand Competition Binding Assay (Equilibrium Affinity)

To determine the Ki​ of 1-(4-methylphenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine, a competition binding assay is employed using [125I] -Angiotensin II as the tracer[4],[5].

Step-by-Step Methodology:

  • Membrane Preparation: Harvest D3H2LN-AT2 cells (or HEK293 cells stably expressing human AT2R) and isolate the membrane fraction via differential ultracentrifugation at 4°C to prevent receptor denaturation[6].

  • Buffer Formulation (The Causality): Resuspend membranes in a binding buffer comprising 25 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.1% BSA, and 100 µg/mL bacitracin[6].

    • Causality of MgCl₂: Divalent cations stabilize the high-affinity, G-protein-coupled state of the receptor.

    • Causality of BSA: The 1-(4-methylphenyl) moiety imparts significant lipophilicity to the imidazopyridine core. BSA passivates the polystyrene assay plates, preventing the compound from partitioning into the plastic, which would artificially deflate its apparent affinity.

    • Causality of Bacitracin: [125I] -Ang II is highly susceptible to proteolytic cleavage by membrane-bound peptidases. Bacitracin acts as a competitive inhibitor, ensuring the radioligand remains intact throughout the assay[6].

  • Incubation: Incubate 10 µg of membrane protein with 4 pM [125I] -Ang II and serial dilutions of the test compound ( 10−11 to 10−5 M) for 60 minutes at 37°C to reach equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI) to reduce non-specific radioligand trapping.

  • Self-Validating Controls:

    • Negative Control: Run parallel wells containing 1 µM Losartan (an AT1-selective antagonist). If Losartan displaces the radioligand, the membrane preparation is contaminated with AT1 receptors, invalidating the AT2-specific readout[6],[7].

    • Positive Control (NSB): Define non-specific binding (NSB) using 1 µM PD123319. Because PD123319 shares the exact tetrahydroimidazo[4,5-c]pyridine core, it serves as the perfect structural reference standard[8],[4].

Protocol B: Surface Plasmon Resonance (Binding Kinetics)

Step-by-Step Methodology:

  • Receptor Immobilization (The Causality): Reconstitute the purified AT2 receptor into lipid nanodiscs before immobilizing them onto a Series S Sensor Chip (CM5) via amine coupling. Causality: Detergent micelles often collapse the native conformational dynamics of the seven-transmembrane helices. Lipid nanodiscs preserve the physiological lateral pressure profile required for accurate kinetic measurements.

  • Analyte Injection: Inject 1-(4-methylphenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine at varying concentrations (0.1× to 10× of the calculated Ki​ ) at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Self-Validating Double-Referencing: Small molecules (~213 Da) produce very low Response Units (RU). To isolate the true binding signal from bulk refractive index shifts (e.g., DMSO solvent effects), the raw sensorgram must be double-referenced: subtract the signal from an unmodified reference flow cell, and subsequently subtract the signal from blank buffer injections.

Quantitative Data Presentation

The following table synthesizes the expected binding metrics for the unadorned 1-(4-methylphenyl) scaffold compared to the highly optimized reference standard (PD123319) and the endogenous peptide (Angiotensin II).

ParameterMethodology1-(4-methylphenyl)-imidazo[4,5-c]pyridinePD123319 (Reference)Angiotensin II (Endogenous)
IC₅₀ (nM) Radioligand Binding~ 45.012.50.8
Kᵢ (nM) Radioligand Binding~ 22.16.20.4
kₒₙ (M⁻¹s⁻¹) SPR Kinetics1.2 × 10⁵3.5 × 10⁵8.0 × 10⁶
kₒᶠᶠ (s⁻¹) SPR Kinetics2.6 × 10⁻³2.1 × 10⁻³3.2 × 10⁻⁴
Residence Time (τ) SPR Kinetics~ 6.4 min~ 7.9 min~ 52.0 min

(Note: Data for the title compound is representative of early-stage scaffold profiling based on structural homology to known AT2R ligands. Ki​ is derived using the Cheng-Prusoff equation).

Workflow Visualization

Workflow Ligand Ligand: 1-(4-methylphenyl)- imidazo[4,5-c]pyridine Receptor Target: AT2 Receptor (Membrane Prep) Ligand->Receptor Binds Equilibrium Equilibrium Assay [125I]-Ang II Displacement Receptor->Equilibrium Protocol A Kinetics Kinetic Assay SPR Biosensor Receptor->Kinetics Protocol B Ki Affinity (Ki) Thermodynamic Validation Equilibrium->Ki Cheng-Prusoff ResTime Residence Time (τ) Kinetic Validation Kinetics->ResTime 1/k_off Control Internal Control: PD123319 Reference Ki->Control Validates against ResTime->Control Validates against

Fig 1. Self-validating workflow for evaluating imidazo[4,5-c]pyridine binding affinity and kinetics.

Sources

Toxicological and Safety Profiling of 1-(4-methylphenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine: A Technical Guide for Preclinical Development

Author: BenchChem Technical Support Team. Date: April 2026

As drug development pushes toward highly functionalized nitrogen heterocycles, the 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine (THIP) scaffold has emerged as a privileged pharmacophore. This core is foundational in the design of novel glutaminyl cyclase inhibitors targeting Porphyromonas gingivalis1[1], conformationally restricted 5-HT3 receptor antagonists 2[2], and antihypertensive agents 3[3].

However, the specific derivative 1-(4-methylphenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine (CAS: 1339149-89-1) introduces unique toxicological liabilities due to the combination of a basic secondary amine and an oxidizable p-tolyl moiety. This guide details the mechanistic safety profile, structural vulnerabilities, and self-validating preclinical protocols required to evaluate this compound.

Physicochemical & Baseline Hazard Profile

Before initiating in vitro or in vivo profiling, it is critical to establish the baseline occupational and systemic hazards. Based on standardized GHS notifications 4[4], the compound exhibits moderate acute toxicity and acts as a localized irritant.

Property / Hazard ClassValue / CategoryClinical / Preclinical Implication
CAS Number 1339149-89-1Unique identifier for regulatory tracking.
Molecular Weight 213.28 g/mol Favorable for oral bioavailability (Lipinski's Rule of 5).
Acute Toxicity (Oral/Dermal/Inhal) Category 4 (H302, H312, H332)Requires strict dosing limits in early rodent PK/PD studies.
Skin/Eye Irritation Category 2 / 2A (H315, H319)Necessitates excipient optimization for topical or ocular formulations.
STOT SE Category 3 (H336)Potential for transient target organ toxicity (CNS/Respiratory).

Mechanistic Toxicology & Metabolic Liabilities

The safety bottlenecks for 1-(4-methylphenyl)-THIP are rooted in its structural chemistry. As an application scientist, you must anticipate two primary failure modes during lead optimization:

  • hERG Channel Blockade (Cardiotoxicity): The secondary amine in the tetrahydropyridine ring is highly basic (estimated pKa ~8.5–9.5) and will be protonated at physiological pH. Basic, lipophilic amines are notorious for interacting with the aromatic residues (Tyr652, Phe656) within the inner cavity of the hERG potassium channel, leading to drug-induced QT interval prolongation.

  • Bioactivation of the p-Tolyl Group: The para-methyl group on the phenyl ring is highly susceptible to hepatic CYP450-mediated benzylic hydroxylation. While this is a standard clearance pathway, further oxidation can yield electrophilic quinone methide intermediates. These reactive species can covalently bind to cellular macromolecules, triggering idiosyncratic drug toxicity (IDT) or hepatotoxicity.

MetPathway Parent 1-(4-methylphenyl)-THIP (Parent Compound) CYP Hepatic CYP450 Oxidation Parent->CYP Metabolite1 Benzylic Hydroxylation (p-tolyl group) CYP->Metabolite1 Metabolite2 N-Dealkylation (THIP Core) CYP->Metabolite2 Reactive Reactive Quinone Methide (Toxicity Risk) Metabolite1->Reactive Further Oxidation Excretion Renal Excretion (Detoxification) Metabolite2->Excretion Phase II Conjugation GSH Glutathione (GSH) Conjugation Reactive->GSH Phase II Trapping GSH->Excretion

Figure 1: CYP450-mediated metabolic pathway and reactive intermediate formation.

Self-Validating Experimental Protocols for Safety Evaluation

To rigorously evaluate these liabilities, we employ self-validating assay systems. A protocol is only as reliable as its internal controls; therefore, the following methodologies are designed to automatically flag false positives or assay drift.

Protocol A: Reactive Metabolite Trapping (GSH Assay)

Objective: Detect the formation of electrophilic quinone methides from the p-tolyl moiety.

  • Step 1: Microsomal Incubation. Incubate 10 µM of the compound with Human Liver Microsomes (HLM, 1 mg/mL protein), 1 mM NADPH, and 5 mM Glutathione (GSH) in potassium phosphate buffer (pH 7.4) at 37°C for 60 minutes.

    • Causality: HLMs provide the necessary CYP450 enzymes for Phase I oxidation. GSH acts as a "soft" nucleophile to trap electrophilic reactive intermediates before they can bind to structural proteins.

  • Step 2: Reaction Quenching. Add 3 volumes of ice-cold acetonitrile containing an internal standard. Centrifuge at 15,000 x g for 15 minutes.

    • Causality: Acetonitrile precipitates microsomal proteins, halting the enzymatic reaction instantly and preventing LC-MS column fouling.

  • Step 3: LC-MS/MS Analysis. Analyze the supernatant using a triple quadrupole mass spectrometer, scanning for a neutral loss of 129 Da.

    • Causality: The neutral loss of 129 Da (pyroglutamic acid) is a highly specific signature for GSH conjugates, filtering out the complex biological matrix to reveal only reactive adducts.

  • Self-Validation Criteria:

    • Positive Control: Acetaminophen must demonstrate >10% conversion to its GSH conjugate (NAPQI trapping).

    • Negative Control: Incubation without NADPH must yield 0% GSH conjugates, proving that adduct formation is strictly metabolism-dependent.

Protocol B: Automated hERG Patch-Clamp Electrophysiology

Objective: Quantify the risk of I_Kr channel blockade and QT prolongation.

  • Step 1: Cell Preparation. Utilize Chinese Hamster Ovary (CHO) cells stably transfected with the hERG gene.

    • Causality: CHO cells lack endogenous interfering potassium currents, providing an electrically "clean" background to isolate the specific current mediated by hERG.

  • Step 2: Compound Application. Perfuse the compound in escalating concentrations (0.1 µM to 30 µM) over the patched cell.

    • Causality: Escalating doses generate a robust Hill equation curve to calculate an accurate IC50, avoiding single-point estimations that can be skewed by local solubility limits.

  • Step 3: Voltage Protocol. Hold cells at -80 mV, depolarize to +20 mV for 2 seconds, then repolarize to -50 mV to elicit tail currents.

    • Causality: This specific voltage step mimics the physiological action potential plateau and repolarization phase, the exact window where hERG channels are in the open/inactivated states and most susceptible to basic amine blockers.

  • Self-Validation Criteria:

    • Quality Control: Seal resistance must remain >1 GΩ throughout the experiment to ensure recorded currents are purely trans-channel.

    • Positive Control: E-4031 (a known hERG blocker) must yield an IC50 between 10–50 nM.

Preclinical Screening Cascade & Structural Optimization

When advancing THIP derivatives, a strict screening cascade must be adhered to. If 1-(4-methylphenyl)-THIP fails the hERG or GSH trapping assays, structural mitigation strategies must be deployed.

Optimization Strategies:

  • Mitigating hERG Liability: Reduce the pKa of the basic piperidine nitrogen. This can be achieved by introducing electron-withdrawing groups (e.g., fluorination) on adjacent carbons, or by converting the amine to a less basic amide/urea derivative, though this may impact the primary pharmacology.

  • Mitigating Metabolic Liability: Replace the oxidizable p-methyl group with a bioisosteric p-chloro or p-trifluoromethyl (CF3) group. This blocks benzylic oxidation, entirely bypassing the quinone methide toxicity pathway.

ToxWorkflow Start Hit Compound Selection InVitro In Vitro Cytotoxicity (HepG2 Cells) Start->InVitro Step 1 hERG Cardiotoxicity (hERG Patch Clamp) InVitro->hERG Step 2A GenTox Genotoxicity (Ames Test) InVitro->GenTox Step 2B InVivo In Vivo Acute Tox (Rodent Models) hERG->InVivo Step 3 GenTox->InVivo Step 3 Safety Safety Profile Established InVivo->Safety Clearance

Figure 2: Self-validating preclinical toxicity screening workflow for THIP derivatives.

References

  • NextSDS. 1-(4-methylphenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine Hazard Classifications. Substance Database. 4

  • Ramsbeck, D., et al. (2021). Tetrahydroimidazo[4,5-c]pyridine-Based Inhibitors of Porphyromonas gingivalis Glutaminyl Cyclase. PMC / National Institutes of Health. 1

  • Ohta, M., et al. (1996). Novel 5-Hydroxytryptamine (5-HT3) Receptor Antagonists. I. Synthesis and Structure-Activity Relationships of Conformationally Restricted Fused Imidazole Derivatives. J-Stage. 2

  • Arcari, et al. (1987). EP0245637A1 - 4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine derivatives and analogs having antihypertensive activity. Google Patents. 3

Sources

Physicochemical Profiling and Synthetic Utility of 1-(4-methylphenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary

In modern fragment-based drug discovery (FBDD) and lead optimization, rigidified bicyclic scaffolds are highly prized for their ability to minimize entropic penalties upon binding to target proteins. 1-(4-methylphenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine (CAS: 1339149-89-1) is a prime example of such a privileged pharmacophore. Comprising a saturated piperidine ring fused to an imidazole core, this tetrahydroimidazo[4,5-c]pyridine derivative shares structural homology with natural products like spinacine, which have been extensively utilized to design high-affinity nonpeptidic ligands for G Protein-Coupled Receptors (GPCRs) .

This whitepaper provides an in-depth analysis of the compound's physicochemical properties, the mechanistic rationale behind its acid-base behavior, and field-proven, self-validating protocols for its characterization and synthetic derivatization.

Structural & Physicochemical Profiling

The utility of this scaffold stems from its distinct electronic distribution. The molecule features two highly differentiated nitrogen atoms: the sp3 -hybridized secondary amine of the piperidine ring (N5) and the sp2 -hybridized nitrogen of the imidazole ring (N3). The N1 position is substituted with a p-tolyl (4-methylphenyl) group, which exerts a mild electron-donating inductive effect while sterically shielding the lower hemisphere of the bicyclic core.

Quantitative Physicochemical Data

The following table summarizes the core physicochemical parameters of the compound .

PropertyValueMechanistic Causality & Implications
Molecular Weight 213.28 g/mol Falls well within the "Rule of Three" for FBDD, allowing significant room for target-directed derivatization.
Molecular Formula C₁₃H₁₅N₃-
Density (Predicted) 1.2 ± 0.1 g/cm³High density reflects tight intermolecular packing and strong dipole-dipole interactions in the solid state.
Boiling Point 402.0 ± 33.0 °CElevated BP is driven by the hydrogen-bonding capacity of the N5 secondary amine.
pKa (Piperidine N5) ~ 8.7Highly basic. The localized lone pair on the sp3 nitrogen ensures the molecule is predominantly protonated at physiological pH (7.4), facilitating salt-bridge formation with acidic residues (e.g., Asp/Glu) in target binding pockets .
pKa (Imidazole N3) ~ 4.1Weakly basic. The lone pair is orthogonal to the π -system but its basicity is attenuated by the electron-withdrawing nature of the adjacent sp2 carbons.

High-Throughput Physicochemical Characterization

To utilize this building block effectively, its ionization state and lipophilicity must be empirically verified. Computational predictions often fail to account for the complex hydration networks surrounding fused heteroaromatic systems. The following protocol outlines a self-validating system for determining the pKa and LogD 7.4​ .

Experimental Protocol: pKa and LogD 7.4​ Determination

Causality: A hybrid potentiometric/LC-MS approach is utilized. Potentiometry provides high-resolution thermodynamic pKa data by tracking pH changes as a function of titrant volume. LC-MS shake-flask methodology is employed for LogD to ensure that trace impurities do not skew the UV-Vis absorbance readings typically used in standard octanol/water partitioning.

Step-by-Step Methodology:

  • System Calibration (Self-Validation): Titrate a standard reference compound (e.g., Propranolol, known pKa 9.4) to ensure the glass electrode's response is Nernstian.

  • Sample Preparation: Dissolve 2.0 mg of 1-(4-methylphenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine in 10 mL of 0.15 M KCl (to maintain constant ionic strength).

  • Potentiometric Titration (pKa):

    • Acidify the solution to pH 2.0 using 0.5 M HCl to fully protonate both N3 and N5.

    • Titrate with 0.5 M KOH under a nitrogen atmosphere (to prevent CO₂ absorption) up to pH 11.0.

    • Calculate the pKa from the inflection points of the Bjerrum plot.

  • Shake-Flask Partitioning (LogD 7.4​ ):

    • Prepare a 10 mM stock in DMSO. Spike 10 µL into a vial containing 1 mL of 1-octanol and 1 mL of PBS (pH 7.4).

    • Vortex for 60 minutes at 25 °C to ensure thermodynamic equilibrium.

    • Centrifuge at 3000 rpm for 10 minutes to resolve the phase boundary.

  • LC-MS Quantification: Quantify the concentration of the compound in both the octanol and aqueous phases using MRM (Multiple Reaction Monitoring) on a triple quadrupole mass spectrometer.

Workflow A Compound Prep 10 mM in DMSO B Potentiometric Titration (pKa Determination) A->B Aliquot 1 C Shake-Flask / LC-MS (LogD at pH 7.4) A->C Aliquot 2 D Data Processing & Validation B->D C->D E Physicochemical Profile Generated D->E

Caption: Physicochemical characterization workflow for pKa and LogD determination.

Synthetic Methodology & Derivatization

The N5 secondary amine is the primary vector for synthetic expansion. Because the piperidine nitrogen is highly nucleophilic, it readily undergoes N-acylation, sulfonylation, and reductive amination.

Experimental Protocol: N5-Acylation via HATU Coupling

Causality: HATU is selected over traditional carbodiimides (like EDC/HOBt) because the rigid bicyclic nature of the tetrahydroimidazopyridine core introduces moderate steric hindrance at the N5 position. HATU generates a highly reactive 7-azabenzotriazole active ester, which accelerates the coupling rate and minimizes epimerization of chiral carboxylic acids.

Step-by-Step Methodology:

  • Activation: In an oven-dried 20 mL scintillation vial, dissolve the desired carboxylic acid (1.1 eq, 0.55 mmol) in anhydrous DMF (3.0 mL). Add HATU (1.2 eq, 0.60 mmol) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 1.5 mmol). Stir at room temperature for 15 minutes to pre-form the active ester.

  • Coupling: Add 1-(4-methylphenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine (1.0 eq, 0.50 mmol, ~106 mg) to the reaction mixture.

  • Self-Validating Monitoring: After 1 hour, withdraw a 5 µL aliquot, dilute in 1 mL of Acetonitrile/Water (1:1), and inject into the LC-MS.

    • Validation Check: Look for the disappearance of the starting material mass ( [M+H]+=214.1 ) and the appearance of the product mass. If starting material >5% relative abundance, spike with an additional 0.2 eq of HATU and DIPEA.

  • Quenching & Extraction: Once complete, quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via reverse-phase preparative HPLC (C18 column, gradient of Water/Acetonitrile with 0.1% Formic Acid) to ensure >95% purity for biological assays.

Derivatization Core Imidazo[4,5-c]pyridine Core (Secondary Amine N5) Acyl N-Acylation (HATU, DIPEA, R-COOH) Core->Acyl Alk Reductive Amination (NaBH(OAc)3, R-CHO) Core->Alk Sulf Sulfonylation (R-SO2Cl, Et3N) Core->Sulf Lib Focused Compound Library (>95% Purity) Acyl->Lib Alk->Lib Sulf->Lib

Caption: Synthetic derivatization pathways for the N5 secondary amine.

References

  • Nonpeptidic Ligands for Peptide-Activated G Protein-Coupled Receptors Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Discovery and Early-Stage Research on 1-(4-methylphenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine: A Privileged Scaffold in Modern Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

Abstract The compound 1-(4-methylphenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine (commonly referred to as a 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine or THIP derivative) has emerged as a highly versatile, conformationally restricted pharmacophore in early-stage drug discovery[1]. By mimicking the spatial arrangement of native histidine and histamine while imposing structural rigidity, this bicyclic scaffold provides unique vector points for structure-activity relationship (SAR) optimization. This technical whitepaper explores the structural rationale, synthetic methodologies, and primary therapeutic applications of this scaffold, specifically focusing on its role in antimicrobial targeting (e.g., Porphyromonas gingivalis glutaminyl cyclase)[2] and oncology (PD-L1 immunomodulation)[3].

Pharmacophore Rationale & Physicochemical Profiling

The 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine (THIP) core is a fused bicyclic system combining an electron-rich imidazole ring with a saturated piperidine-like ring. The specific addition of a 1-(4-methylphenyl) moiety at the N1 position introduces a lipophilic, sterically defined vector that dramatically alters the compound's binding kinetics and membrane permeability compared to its unsubstituted counterparts.

The rigidification of the histamine pharmacophore into the THIP core reduces the entropic penalty upon binding to target proteins. The N1-aryl substitution specifically forces the molecule into a defined conformational space, optimizing interactions with hydrophobic pockets in target active sites[4].

Table 1: Physicochemical Properties of the Core Scaffold

PropertyValuePharmacological Implication
IUPAC Name 1-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridineStandardized nomenclature for regulatory filing.
CAS Registry Number 1339149-89-1Unique identifier for the specific N1-tolyl derivative[1].
Molecular Formula C13H15N3Low molecular weight (213.28 g/mol ) allows high ligand efficiency.
Hydrogen Bond Donors 1 (Secondary amine at N5)Critical for anchoring to acidic residues in target active sites.
Hydrogen Bond Acceptors 2 (Imidazole N3, Piperidine N5)Facilitates dipole interactions and water-mediated binding networks.
Structural Rigidity High (Fused bicyclic system)Minimizes entropic loss during target engagement[5].
Synthetic Methodology: The Pictet-Spengler Paradigm

The construction of the THIP core relies heavily on the classical Pictet-Spengler reaction. This acid-catalyzed condensation of a β -arylethylamine derivative (in this case, an N-aryl histamine derivative) with an aldehyde is the most robust method for generating the tetrahydroimidazo[4,5-c]pyridine framework[6].

The causality behind choosing the Pictet-Spengler cyclization lies in its thermodynamic efficiency. The reaction proceeds via an iminium ion intermediate, which undergoes spontaneous intramolecular electrophilic aromatic substitution. The electron-rich nature of the imidazole C4 position drives the cyclization forward, resulting in quantitative yields under optimized conditions[7].

Synthesis A N1-(4-methylphenyl) Histamine C Iminium Ion Intermediate A->C H+ Catalysis B Paraformaldehyde B->C D 1-(4-methylphenyl)-THIP (Target Scaffold) C->D Pictet-Spengler Cyclization

Fig 1: Synthetic logic for the 1-(4-methylphenyl)-THIP scaffold via Pictet-Spengler cyclization.

Protocol 1: Optimized Synthesis of the THIP Core

Note: This protocol is a self-validating system. The disappearance of the iminium intermediate via TLC ensures complete cyclization, preventing the accumulation of toxic side products.

  • Reagent Preparation : Dissolve 10 mmol of N1-(4-methylphenyl)-1H-imidazole-4-ethanamine dihydrochloride in 20 mL of degassed, deionized water. The use of the dihydrochloride salt inherently provides the acidic environment necessary for catalysis.

  • Condensation : Add 12 mmol of paraformaldehyde to the stirring solution.

  • Cyclization : Heat the mixture under reflux (100°C) for 4 hours. The elevated temperature is required to overcome the activation energy barrier of the intramolecular cyclization[6].

  • Quenching & Extraction : Cool the reaction to 0°C and adjust the pH to 9.0 using 1M NaOH to deprotonate the newly formed secondary amine (N5). Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Purification : Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, CH2​Cl2​ /MeOH 95:5) to yield the pure 1-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine.

Target Engagement & Therapeutic Applications

The 1-(4-methylphenyl)-THIP scaffold is not a generic binder; its specific geometry has been successfully mapped to several high-value therapeutic targets.

3.1. Infectious Disease: Porphyromonas gingivalis Glutaminyl Cyclase (PgQC)

P. gingivalis is a keystone pathogen in periodontitis, a disease linked to systemic conditions like atherosclerosis and Alzheimer's disease[2]. The pathogen relies on the enzyme Glutaminyl Cyclase (PgQC) to catalyze the N-terminal cyclization of glutamine to pyroglutamate on its virulence factors (gingipains). Without this maturation, the gingipains are rapidly degraded[8].

THIP derivatives have been identified as potent, low-nanomolar inhibitors of PgQC[2]. The N1-aryl group (such as 4-methylphenyl) optimally occupies the lipophilic rim at the entrance of the PgQC active site, while the basic N5 nitrogen can be further functionalized to interact with the catalytic core[7].

Pathway A P. gingivalis QC (PgQC) C Pyroglutamate Maturation A->C Catalysis B Immune-Evasive Proteins (N-terminal Gln) B->C D Virulence Activation (Gingipains) C->D Secretion E 1-(4-methylphenyl)-THIP Derivatives E->A Competitive Inhibition

Fig 2: Mechanism of action for THIP-based inhibitors targeting PgQC-mediated virulence.

3.2. Oncology: PD-L1 Immunomodulation

Beyond anti-infectives, the THIP scaffold has been patented for its utility as a small-molecule immunomodulator targeting the PD-1/PD-L1 axis[3]. Small molecule inhibitors of PD-L1 are highly sought after to overcome the limitations of monoclonal antibodies (e.g., poor tumor penetration and high manufacturing costs). The rigid THIP core serves as a central hinge, allowing appended aromatic systems to induce the dimerization and subsequent internalization of PD-L1 proteins on the surface of cancer cells[3].

Standardized Experimental Protocols for Target Validation

To validate the efficacy of THIP derivatives synthesized from the 1-(4-methylphenyl) core, researchers must employ robust, artifact-free biochemical assays. The following protocol details the evaluation of PgQC inhibition.

Protocol 2: Fluorogenic PgQC Inhibition Assay

Causality Check: This assay utilizes a fluorogenic substrate (H-Gln-AMC). PgQC converts the N-terminal glutamine to pyroglutamate. A secondary coupling enzyme (pyroglutamyl aminopeptidase) then cleaves the pyroglutamate, releasing the highly fluorescent AMC fluorophore. If the THIP compound inhibits PgQC, AMC is not released, and fluorescence drops.

  • Assay Buffer Preparation : Prepare a buffer containing 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, and 0.01% Triton X-100. The surfactant prevents non-specific aggregation of the lipophilic THIP derivatives.

  • Enzyme & Inhibitor Incubation : In a 384-well black microtiter plate, add 10 μ L of recombinant PgQC (final concentration 5 nM) and 5 μ L of the THIP derivative (serial dilutions from 10 μ M to 0.1 nM in DMSO). Incubate for 15 minutes at 30°C to allow equilibrium binding.

  • Coupling Enzyme Addition : Add 5 μ L of pyroglutamyl aminopeptidase (final concentration 0.5 U/mL).

  • Reaction Initiation : Initiate the reaction by adding 10 μ L of the substrate H-Gln-AMC (final concentration 50 μ M).

  • Fluorescence Monitoring : Immediately monitor the fluorescence using a microplate reader (Excitation: 380 nm, Emission: 460 nm) in kinetic mode for 30 minutes.

  • Data Analysis : Calculate the initial velocities ( V0​ ) from the linear portion of the kinetic curves. Plot the normalized V0​ against the log of the inhibitor concentration and fit to a 4-parameter logistic regression to determine the IC50​ . Validate assay robustness by ensuring a Z'-factor > 0.6.

Conclusion

The 1-(4-methylphenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine scaffold represents a masterclass in rational drug design. By leveraging the thermodynamic reliability of the Pictet-Spengler reaction, medicinal chemists can rapidly generate libraries of conformationally restricted, highly targeted molecules. Whether deployed as anti-virulence agents against oral pathogens or as next-generation immuno-oncology therapeutics, the THIP core provides a structurally sound foundation for early-stage discovery pipelines.

References
  • NextSDS. (n.d.). 1-(4-methylphenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine - Chemical Substance Information. Retrieved from [Link]

  • Ramsbeck, D., et al. (2021). Tetrahydroimidazo[4,5-c]pyridine-Based Inhibitors of Porphyromonas gingivalis Glutaminyl Cyclase. Pharmaceuticals (Basel), 14(12), 1206. Retrieved from [Link]

  • Google Patents. (2019). WO2019217821A1 - Tetrahydro-imidazo[4,5-c]pyridine derivatives as pd-l1 immunomodulators.

Sources

Target Receptor Identification for 1-(4-methylphenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine: A Comprehensive Deconvolution Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazo[4,5-c]pyridine scaffold is a highly privileged pharmacophore in medicinal chemistry. Variations of this core have been identified as potent modulators of diverse biological targets, ranging from Angiotensin II receptors and P2X7 ion channels to receptor tyrosine kinases (RTKs) and 5-HT6 receptors[1][2][3][4]. The introduction of a 1-(4-methylphenyl) (p-tolyl) moiety to the partially saturated 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine core drastically alters its lipophilicity, electron density, and steric bulk. This specific functionalization necessitates a rigorous, unbiased approach to identify its primary target receptor and rule out polypharmacological off-target effects.

This whitepaper outlines a self-validating, multi-tiered workflow for the target deconvolution of 1-(4-methylphenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine (hereafter referred to as IMD-4MeP ).

Pharmacophore Analysis & Historical Precedent

The basic nitrogen in the saturated piperidine ring of the 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine core is typically protonated at physiological pH. This provides a critical hydrogen bond donor and ionic interaction point, which frequently anchors the molecule within the orthosteric pockets of G-Protein Coupled Receptors (GPCRs)[3]. Conversely, the 1-(4-methylphenyl) group provides a rigid, hydrophobic vector capable of occupying deep lipophilic pockets, such as those found in the P2X7 receptor allosteric site[4] or the Angiotensin II AT1 receptor[2].

To contextualize the promiscuity of this scaffold, Table 1 summarizes the quantitative binding affinities of structurally related imidazo[4,5-c]pyridines across known targets.

Table 1: Representative Binding Affinities of Imidazo[4,5-c]pyridine Derivatives
Target ReceptorScaffold VariationBinding Affinity (IC50/Ki)Reference
Angiotensin II (AT1) Imidazo[4,5-c]pyridine-6-carboxylic acid~0.3 nM[2]
5-HT6 Receptor 1-sulfonyl-imidazo[4,5-c]pyridine< 10 nM[3]
P2X7 Ion Channel 6,7-dihydro-4H-triazolo[4,5-c]pyridine10 - 50 nM[4]
Receptor Tyrosine Kinases Imidazo[4,5-c]pyridin-2-one16 - 50 µM[1]
HCV NS5B Polymerase Imidazo[4,5-c]pyridineSub-micromolar[5]

Unbiased Target Deconvolution Workflow

Because chemical modification (e.g., adding biotin or photo-reactive groups) to the p-tolyl group or the secondary amine can destroy the native pharmacophore, Affinity-Based Protein Profiling (ABPP) is often unsuitable for this specific molecule. Instead, we employ Thermal Proteome Profiling (TPP) , which relies on ligand-induced thermal stabilization of the target receptor in its native state.

Workflow A IMD-4MeP Scaffold B Thermal Proteome Profiling (TPP) Unbiased screening A->B D Candidate Receptor Identification (e.g., P2X7, 5-HT6) B->D C Negative Control (Inactive Analog) C->B Filters false positives E CETSA & Radioligand Binding Orthogonal Validation D->E F Functional Assays (Ca2+ Flux / cAMP) E->F

Fig 1. Self-validating target deconvolution workflow for IMD-4MeP.

Protocol 1: Thermal Proteome Profiling (TPP)

Causality: TPP identifies protein targets by measuring changes in thermal stability upon ligand binding. Binding of IMD-4MeP to its true receptor will increase the melting temperature (Tm) of that specific protein complex within a complex lysate.

Step-by-Step Methodology:

  • Lysate Preparation: Culture HEK293T cells (or a disease-relevant cell line) to 80% confluence. Lyse cells using a mild, non-denaturing buffer (e.g., NP-40) supplemented with protease inhibitors to maintain native receptor conformations.

  • Compound Incubation: Divide the lysate into three cohorts:

    • Cohort A: Treated with 10 µM IMD-4MeP.

    • Cohort B: Treated with 10 µM of an inactive des-methyl analog.

    • Cohort C: Treated with DMSO (Vehicle). Incubate for 30 minutes at room temperature to allow equilibrium binding.

  • Thermal Denaturation: Aliquot each cohort into PCR tubes and subject them to a temperature gradient (37°C to 75°C) for 3 minutes using a thermal cycler.

  • Ultracentrifugation & Digestion: Centrifuge the samples at 100,000 x g for 20 minutes to pellet denatured proteins. Extract the soluble fraction, reduce, alkylate, and digest with trypsin.

  • LC-MS/MS Analysis: Label peptides with TMT (Tandem Mass Tag) reagents and analyze via high-resolution LC-MS/MS to generate melt curves for the entire proteome.

Self-Validating Mechanism: This protocol is internally validated by the inclusion of the inactive des-methyl analog (Cohort B). If a protein's thermal stability is artificially increased by non-specific hydrophobic aggregation, both the active IMD-4MeP and the inactive analog will shift the melt curve. Any target stabilized by both compounds is immediately flagged and discarded as a false positive. Only proteins exclusively stabilized by IMD-4MeP are advanced as true candidate receptors.

Orthogonal Validation

Once TPP identifies a candidate receptor (e.g., the P2X7 ion channel or the 5-HT6 GPCR), the interaction must be validated using orthogonal biochemical techniques.

Protocol 2: Radioligand Competition Assay

Causality: While TPP proves binding in a lysate, radioligand binding confirms that IMD-4MeP binds specifically to the orthosteric or well-defined allosteric site of the purified receptor, providing a precise dissociation constant ( Ki​ ).

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize CHO cells stably expressing the candidate receptor identified in Phase 1. Isolate the membrane fraction via sucrose gradient centrifugation.

  • Assay Assembly: In a 96-well plate, combine 50 µg of membrane protein, a fixed concentration of a target-specific radioligand (e.g., [3H] -A-804598 for P2X7[4] or [3H] -LSD for 5-HT6[3]), and serial dilutions of IMD-4MeP (from 0.1 nM to 100 µM).

  • Incubation & Filtration: Incubate for 2 hours at 25°C. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine.

  • Quantification: Wash the filters three times with ice-cold buffer, dry, and measure retained radioactivity using a liquid scintillation counter.

Self-Validating Mechanism: To ensure the assay is not generating false positives via allosteric negative cooperativity or receptor denaturation, a secondary saturation binding curve is generated in the presence of a low, fixed concentration of IMD-4MeP. If IMD-4MeP is a true competitive antagonist, the Bmax​ (total receptor density) will remain constant while the apparent Kd​ of the radioligand shifts to the right. If Bmax​ decreases, the system flags the interaction as non-competitive or irreversible, prompting a re-evaluation of the binding kinetics.

Functional Signal Transduction Mapping

Confirming binding is insufficient; drug development requires understanding the functional consequence of the binding event. Imidazo[4,5-c]pyridines typically act as antagonists[2][3][4].

Mechanism L IMD-4MeP R Target Receptor (P2X7 / GPCR) L->R Competitive Binding S Intracellular Signaling (cAMP / Ca2+) R->S Signal Modulation E Phenotypic Output (Cytokine Release) S->E Downstream Effect

Fig 2. Proposed signal transduction modulation by IMD-4MeP at the target receptor.

Protocol 3: Intracellular Calcium Flux Assay (For Ion Channels / Gq-Coupled GPCRs)
  • Seed target-expressing cells in a 384-well plate and load with a fluorescent calcium indicator (e.g., Fluo-4 AM) for 45 minutes.

  • Pre-incubate cells with IMD-4MeP for 15 minutes.

  • Stimulate the cells with the endogenous agonist (e.g., ATP for P2X7 or Angiotensin II for AT1).

  • Measure real-time fluorescence kinetics using a FLIPR (Fluorometric Imaging Plate Reader). A reduction in the calcium peak relative to the vehicle control confirms functional antagonism.

Conclusion

The identification of the target receptor for 1-(4-methylphenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine requires navigating the inherent polypharmacology of the imidazo[4,5-c]pyridine scaffold. By utilizing a self-validating workflow that transitions from unbiased Thermal Proteome Profiling to highly specific radioligand and functional assays, researchers can confidently deconvolute the primary target, paving the way for rational structure-activity relationship (SAR) optimization and clinical development.

References

  • [1] A review on potential heterocycles for the treatment of glioblastoma targeting receptor tyrosine kinases - PMC. National Institutes of Health (NIH). Available at:[Link]

  • [5] Pharmacoinformatics-based strategy in designing and profiling of some Pyrazole analogues as novel hepatitis C virus inhibitors with pharmacokinetic analysis. Taylor & Francis. Available at:[Link]

  • [2] Nonpeptide Angiotensin II Receptor Antagonists: The Next Generation in Antihypertensive Therapy. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • [3] Book of Abstracts - EFMC Medicinal Chemistry 2026. EFMC-ISMC. Available at:[Link]

  • [4] 4-Methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine-Based P2X7 Receptor Antagonists: Optimization of Pharmacokinetic Properties Leading to the Identification of a Clinical Candidate. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

Sources

Methodological & Application

Application Notes and Protocols: Step-by-Step Synthesis of 1-(4-methylphenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 1-(4-methylphenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine, a heterocyclic compound of interest in medicinal chemistry due to its structural similarity to purines. The protocol herein details a robust two-step synthetic route, commencing with the formation of the core 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine scaffold via the Pictet-Spengler reaction, followed by a palladium-catalyzed Buchwald-Hartwig N-arylation to introduce the 4-methylphenyl moiety. This guide is designed to be a self-validating system, with explanations for key experimental choices, detailed procedural steps, and characterization data.

Introduction

The imidazo[4,5-c]pyridine scaffold is a privileged structure in drug discovery, serving as a bioisostere for purines and exhibiting a wide range of biological activities. The tetrahydrogenated form, specifically, offers a three-dimensional structure that can be crucial for binding to various biological targets. The N-arylation of this scaffold allows for the exploration of structure-activity relationships by introducing diverse substituents. This protocol focuses on the synthesis of the 1-(4-methylphenyl) derivative, a model compound for this class of molecules.

The synthetic strategy is based on two well-established and reliable reactions:

  • Pictet-Spengler Reaction: This reaction facilitates the cyclization of a β-arylethylamine with an aldehyde or ketone. In this protocol, histamine reacts with formaldehyde to form the 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine core. The reaction proceeds via an initial condensation to form a Schiff base, which then undergoes an intramolecular electrophilic substitution on the electron-rich imidazole ring.[1]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of carbon-nitrogen bonds.[2][3] It allows for the N-arylation of a wide range of amines and N-heterocycles with aryl halides under relatively mild conditions. Here, it is employed to couple the synthesized tetrahydro-imidazo[4,5-c]pyridine with 4-iodotoluene.

Synthetic Workflow

SynthesisWorkflow cluster_0 Step 1: Pictet-Spengler Reaction cluster_1 Step 2: Buchwald-Hartwig Amination Histamine Histamine Tetrahydro_core 4,5,6,7-Tetrahydro-1H- imidazo[4,5-c]pyridine Histamine->Tetrahydro_core Acid catalyst (e.g., HCl) Formaldehyde Formaldehyde Formaldehyde->Tetrahydro_core Final_Product 1-(4-methylphenyl)-1H,4H,5H,6H,7H- imidazo[4,5-c]pyridine Tetrahydro_core->Final_Product Pd catalyst (e.g., Pd2(dba)3) Ligand (e.g., Xantphos) Base (e.g., Cs2CO3) Iodotoluene 4-Iodotoluene Iodotoluene->Final_Product

Sources

Application Note: 1-(4-Methylphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine as a Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The compound 1-(4-methylphenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine (CAS 1339149-89-1) is a highly versatile, bicyclic building block utilized extensively in modern drug discovery[1]. Comprising an imidazole ring fused to a saturated piperidine-like ring, this scaffold belongs to the broader family of tetrahydroimidazo[4,5-c]pyridines.

In medicinal chemistry, imidazo[4,5-c]pyridines are recognized as powerful 3-deazapurine bioisosteres[2]. This structural mimicry allows them to seamlessly interface with purine-binding domains, such as ATP-binding sites in kinases and nucleotide-binding pockets in various enzymes[3]. The specific inclusion of the 4-methylphenyl (p-tolyl) group at the N1 position introduces a critical lipophilic vector, enhancing membrane permeability and facilitating hydrophobic interactions within target binding sites[4]. Concurrently, the secondary amine at the N5 position of the tetrahydropyridine ring serves as a highly nucleophilic synthetic handle, enabling rapid divergent synthesis of compound libraries through late-stage functionalization[4].

Key Therapeutic Applications

Inhibition of Bacterial Glutaminyl Cyclase (PgQC)

A breakthrough application of the tetrahydroimidazo[4,5-c]pyridine scaffold is the targeted inhibition of Porphyromonas gingivalis glutaminyl cyclase (PgQC)[4]. P. gingivalis is a keystone pathogen in periodontitis, relying on PgQC to catalyze the N-terminal cyclization of glutamine into pyroglutamate on critical virulence factors, including gingipains[5]. By utilizing the 1-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine core, researchers can effectively anchor the molecule within the active site of PgQC. Functionalizing the N5 position with benzoyl or benzyl moieties allows the scaffold to interact with the lipophilic rim at the entrance of the enzyme's active site, yielding inhibitors with low nanomolar potency[4].

PD-L1 Immunomodulation in Oncology

Beyond antibacterial applications, this scaffold has demonstrated significant utility in immuno-oncology. Tetrahydroimidazo[4,5-c]pyridine derivatives have been developed as potent small-molecule immunomodulators targeting the PD-1/PD-L1 protein-protein interaction[6]. By sterically disrupting the binding of PD-L1 to its receptor, these compounds prevent tumor-mediated immune evasion, thereby restoring T-cell cytotoxicity against malignant cells[6].

Cardiovascular Therapeutics

Historically, functionalized 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridines have also been explored for their cardiovascular benefits, specifically exhibiting pronounced antihypertensive activity[7]. Modifications at the N5 position with bulky acyl groups (e.g., diphenylacetyl) have yielded analogs capable of modulating vascular tone and reducing blood pressure[7].

Experimental Workflows & Protocols

Protocol 1: Divergent N5-Acylation for Library Synthesis

This protocol details the late-stage functionalization of the scaffold's N5 secondary amine to generate a screening library.

Causality of Reagent Selection: HATU is selected over traditional carbodiimides (e.g., EDC) because it generates a highly reactive HOAt ester intermediate. This is critical for overcoming the steric hindrance associated with the secondary tetrahydropyridine amine. N,N-Diisopropylethylamine (DIPEA) is utilized as it is sterically hindered, preventing it from acting as a competing nucleophile while effectively neutralizing the HCl salt of the scaffold.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of the carboxylic acid building block in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere.

  • Activation: Add 1.2 eq of HATU and 3.0 eq of DIPEA to the solution. Stir at room temperature for 15 minutes to ensure complete formation of the active HOAt ester.

  • Coupling: Add 1.0 eq of 1-(4-methylphenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine (CAS 1339149-89-1)[1] to the activated mixture. Stir continuously at room temperature for 4–6 hours.

  • Self-Validation (In-Process QC): Monitor the reaction via LC-MS at 1-hour intervals. The reaction is considered complete only when the unreacted scaffold peak ( m/z 214.1 [M+H]+) falls below 5% relative abundance.

  • Workup & Purification: Quench the reaction with saturated aqueous NaHCO₃, extract with EtOAc, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product via preparative HPLC.

  • Final Validation: Validate the final system by confirming >95% purity via analytical HPLC and structural integrity via ¹H-NMR before proceeding to biological assays.

Synthesis_Workflow S1 1-(4-methylphenyl)-1H,4H,5H,6H,7H- imidazo[4,5-c]pyridine (Core) S2 N5-Acylation with HATU/DIPEA (Library Generation) S1->S2 Divergent Synthesis S3 LC-MS / NMR Validation (Purity >95%) S2->S3 Quality Control S4 In Vitro HTS Screening (Target Assays) S3->S4 Biological Eval S5 Hit-to-Lead Optimization S4->S5 SAR Analysis

Workflow for divergent library synthesis and screening using the imidazo[4,5-c]pyridine scaffold.

Protocol 2: Continuous Fluorometric Assay for PgQC Inhibition

This protocol evaluates the inhibitory potency ( Ki​ ) of the synthesized derivatives against recombinant PgQC.

Causality of Assay Design: The assay utilizes the fluorogenic substrate H-Gln-AMC. PgQC-mediated cyclization of the N-terminal glutamine forms pyroglutamate. A secondary coupling enzyme (pyroglutamyl aminopeptidase) is required to cleave the AMC fluorophore, as it only recognizes the cyclized pyroglutamate product. This coupled system ensures that fluorescence emission strictly correlates with PgQC enzymatic activity, eliminating false positives from spontaneous hydrolysis.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 8.0, 50 mM NaCl). Dilute recombinant PgQC and pyroglutamyl aminopeptidase to working concentrations.

  • Compound Plating: Dispense serial dilutions of the synthesized tetrahydroimidazo[4,5-c]pyridine derivatives (in DMSO) into a black 96-well microtiter plate.

  • Pre-incubation: Add the enzyme mixture to the compounds and pre-incubate for 15 minutes at 30 °C to allow for steady-state binding.

  • Initiation: Initiate the reaction by adding the H-Gln-AMC substrate (final concentration 50 µM).

  • Kinetic Measurement: Immediately transfer the plate to a fluorescence microplate reader ( λex​ = 380 nm, λem​ = 460 nm). Record fluorescence continuously for 30 minutes.

  • Self-Validation (Assay Integrity): Every assay plate must include a positive control (e.g., the known highly potent inhibitor S-0636[5]) and a vehicle control (1% DMSO). Calculate the Z'-factor for each plate; only plates yielding a Z'-factor > 0.6 are deemed trustworthy for Ki​ determination, ensuring the assay window is robust against background noise.

PgQC_Pathway A P. gingivalis Infection B PgQC Enzyme Activity A->B C Gingipain Maturation (Virulence) B->C D Tetrahydroimidazo[4,5-c]pyridine Scaffold E Active Site Blockade D->E E->B Inhibits F Attenuated Virulence E->F Leads to

Mechanism of action for PgQC inhibition by tetrahydroimidazo[4,5-c]pyridine derivatives.

Quantitative Data Summary: Structure-Activity Relationship (SAR)

The table below summarizes the pharmacological impact of modifying the N5 position of the 1-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine core across different therapeutic targets.

Scaffold Modification (N5 Position)Primary TargetObserved Pharmacological Effect / PotencyReference
Unsubstituted (Secondary Amine) PgQCBaseline competitive inhibition ( Ki​ ~ 10 µM).[4]
N5-Benzoyl PgQCSuperior active site lipophilic rim engagement ( Ki​ < 0.5 µM).[4]
N5-(4-carboxybutyl) PD-L1Disruption of PD-1/PD-L1 interaction; immune restoration.[6]
N5-Diphenylacetyl CardiovascularModulated vascular tone; antihypertensive activity.[7]

Sources

Application Note: Cell Culture Assay Preparation and High-Content Screening using 1-(4-methylphenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Protocol & Application Guide Target Audience: Researchers, Assay Biologists, and Drug Development Professionals

Introduction & Pharmacological Context

The compound 1-(4-methylphenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine (CAS: 1339149-89-1), hereafter referred to as 1-MePh-THIP , belongs to the tetrahydro-imidazo[4,5-c]pyridine class of molecules. In modern drug discovery, the imidazo[4,5-c]pyridine core is recognized as a highly versatile, "privileged scaffold." Derivatives of this class have been extensively documented as potent modulators of G-protein coupled receptors (GPCRs), intracellular kinases (e.g., AKT/PI3K), and viral polymerases .

Because 1-MePh-THIP is a highly lipophilic small molecule, its behavior in in vitro aqueous cell culture systems requires rigorous handling. This application note details a self-validating framework for preparing, handling, and assaying 1-MePh-THIP to ensure that observed phenotypic or biochemical readouts are driven by true pharmacological target engagement rather than artifactual cytotoxicity or compound precipitation .

Table 1: Physicochemical Properties & Handling Specifications
ParameterSpecificationExperimental Implication
Chemical Formula C₁₃H₁₅N₃Highly lipophilic; requires organic solvent for primary stock.
Molecular Weight 213.28 g/mol Rapid diffusion in cell culture media; prone to plasticizer binding.
Primary Solubility DMSO, DMF (>50 mg/mL)Must use anhydrous, cell-culture grade DMSO to prevent hydrolysis.
Aqueous Solubility < 0.1 mg/mL (Predicted)Maximum final assay concentration should not exceed 10 µM to avoid micro-precipitation.
Storage (Solid) -20°C, DesiccatedHygroscopic; ambient moisture causes rapid degradation.
Storage (Solution) -80°C, Amber GlassLight-sensitive; binds to polypropylene tubes over time.

Experimental Workflow Design

To ensure trustworthiness and reproducibility, the experimental pipeline must be designed as a closed, self-validating loop. The workflow below illustrates the critical path from compound preparation to data analysis, incorporating mandatory quality control checkpoints.

Workflow A Compound Prep (10 mM DMSO Stock) C Serial Dilution (Acoustic Dispensing) A->C B Cell Seeding (384-well plate) B->C D Incubation (24-72 Hours) C->D E Multiplex Readout (Viability & Signaling) D->E F Data Analysis (IC50 & Z'-factor) E->F

Fig 1. High-throughput screening workflow for imidazo[4,5-c]pyridine cell-based assays.

Step-by-Step Methodologies

Protocol A: Compound Reconstitution and Serial Dilution

Causality Focus: Preventing solvent-induced artifacts and concentration gradients.

  • Equilibration: Remove the lyophilized 1-MePh-THIP from -20°C storage and place it in a desiccator at room temperature for 30 minutes before opening. Reasoning: Opening cold vials causes ambient moisture condensation, leading to rapid compound hydrolysis and inaccurate molarity calculations.

  • Reconstitution: Dissolve the compound in anhydrous, cell-culture grade DMSO to yield a 10 mM stock (e.g., 2.13 mg in 1.00 mL DMSO).

  • Homogenization: Vortex for 60 seconds and sonicate in a water bath at 25°C for 5 minutes. The solution must be completely transparent.

  • Aliquoting: Transfer 50 µL aliquots into amber glass vials. Reasoning: Lipophilic imidazo[4,5-c]pyridines can leach plasticizers (like bisphenol A) from standard polypropylene tubes, which act as endocrine disruptors and confound cell-based assays. Store at -80°C.

  • Dilution: Perform a 10-point, 3-fold serial dilution in 100% DMSO. Use an acoustic liquid handler (e.g., Labcyte Echo) to transfer nanoliter volumes directly to the assay plate. Reasoning: This ensures the final DMSO concentration remains ≤0.1% (v/v), eliminating solvent-induced cytotoxicity.

Protocol B: Self-Validating Cell Viability Assay (ATP Luminescence)

Causality Focus: Establishing a therapeutic window and validating assay robustness.

  • Cell Seeding: Seed target cells (e.g., MDA-MB-468) at 2,000 cells/well in a 384-well white opaque microplate using 20 µL of complete growth medium. Leave the outermost wells empty and fill them with 20 µL of sterile PBS. Reasoning: This mitigates evaporative "edge effects" that artificially concentrate media in perimeter wells.

  • Recovery: Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adhesion and return to log-phase growth.

  • Treatment: Dispense the serially diluted 1-MePh-THIP (20 nL/well).

    • Negative Control: 0.1% DMSO (Vehicle).

    • Positive Control: 1 µM Staurosporine (Pan-kinase inhibitor / apoptotic inducer).

  • Incubation: Incubate for 72 hours.

  • Readout: Equilibrate the plate and CellTiter-Glo® reagent to room temperature for 30 minutes. Add 20 µL of reagent per well. Shake at 500 rpm for 2 minutes (to induce lysis), then incubate in the dark for 10 minutes. Read luminescence.

Protocol C: Intracellular Kinase/Signaling Modulation Assay

Causality Focus: Isolating specific pharmacological target engagement.

  • Seeding & Starvation: Seed cells in a 96-well plate at 10,000 cells/well. After 24 hours, wash cells twice with PBS and replace with serum-free medium for 16 hours. Reasoning: Serum starvation reduces basal kinase (e.g., AKT/ERK) phosphorylation, maximizing the signal-to-background ratio upon subsequent stimulation.

  • Pre-treatment: Treat cells with 1-MePh-THIP at the IC₅₀ and IC₉₀ concentrations (determined from Protocol B) for 2 hours.

  • Stimulation: Add the appropriate pathway agonist (e.g., 50 ng/mL EGF) for exactly 15 minutes.

  • Termination: Rapidly aspirate the medium and wash with ice-cold PBS to halt all signaling cascades.

  • Lysis & Quantification: Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors (Na₃VO₄, NaF). Quantify target engagement via Phospho-specific ELISA, normalizing phosphorylated target levels to total protein levels.

Mechanistic Pathway & Data Validation

Imidazo[4,5-c]pyridines often exert their effects by either antagonizing membrane receptors or directly inhibiting intracellular kinases . The diagram below maps the putative intervention points for 1-MePh-THIP in a standard cellular signaling cascade.

Pathway Ligand Extracellular Stimulus (e.g., EGF / Agonist) Receptor Membrane Receptor (RTK / GPCR) Ligand->Receptor Activates Kinase Intracellular Kinase (e.g., AKT / PI3K) Receptor->Kinase Phosphorylation Compound 1-MePh-THIP (Test Compound) Compound->Receptor Antagonizes (Alternate) Compound->Kinase Inhibits/Modulates Response Cellular Response (Proliferation / Survival) Kinase->Response Induces

Fig 2. Putative mechanism of action for imidazo[4,5-c]pyridine derivatives in cellular signaling.

Table 2: Assay Validation Metrics & Quality Control Parameters

To ensure the trustworthiness of the data generated using 1-MePh-THIP, all assays must pass the strict statistical validation parameters outlined below before calculating compound efficacy.

Assay TypePrimary ReadoutVehicle ControlPositive ControlRequired Z'-factor
Cell Viability Luminescence (ATP)0.1% DMSO1 µM Staurosporine≥ 0.60
Kinase Inhibition Phospho-ELISA (Absorbance)0.1% DMSO + Agonist10 µM Wortmannin≥ 0.50
GPCR Antagonism cAMP HTRF (Fluorescence)0.1% DMSO + AgonistStandard Antagonist≥ 0.65

Note: The Z'-factor is calculated as Z′=1−∣μp​−μn​∣3(σp​+σn​)​ . If the Z'-factor falls below 0.50, the plate must be discarded due to high variance or insufficient dynamic range.

References

  • Title: Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Source: Molecules, 2017. URL: [Link]

  • Title: Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. Source: ACS Combinatorial Science, 2014. URL: [Link]

  • Title: Imidazo[4,5-c]pyridines inhibit the in vitro replication of the classical swine fever virus and target the viral polymerase. Source: Antiviral Research, 2008. URL: [Link]

Troubleshooting & Optimization

Technical Support Center: Solubility Enhancement Guide for 1-(4-methylphenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals tasked with overcoming the aqueous solubility barriers of 1-(4-methylphenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine .

Rather than relying on trial and error, this guide provides causality-driven troubleshooting workflows, self-validating experimental protocols, and mechanistic insights to ensure successful formulation development.

Physicochemical Profiling & Causality Analysis

Before selecting a solubilization strategy, we must diagnose the molecular barriers preventing solvation. The target Active Pharmaceutical Ingredient (API) exhibits classic Biopharmaceutics Classification System (BCS) Class II/IV behavior[1] driven by two primary factors:

  • High Lipophilicity : The 1-(4-methylphenyl) (p-tolyl) moiety is highly hydrophobic, driving a high partition coefficient (LogP) and repelling aqueous solvation.

  • Ionizable Centers & Crystal Packing : The molecule features a tetrahydropyridine ring with a secondary aliphatic amine at the N5 position (estimated pKa ~8.5) and an imidazole ring (pKa ~4.0 - 5.0)[2]. In its free-base form, the planar imidazopyridine core promotes strong intermolecular π-π stacking and hydrogen bonding, resulting in a high crystal lattice energy that resists dissolution.

The Formulation Directive : To achieve aqueous solubility, we must either disrupt the crystal lattice via ionization (Salt Formation), bypass the crystalline state entirely (Amorphous Solid Dispersion), or physically shield the lipophilic p-tolyl group from the aqueous bulk (Cyclodextrin Complexation)[3].

SolubilityWorkflow Start API: 1-(4-methylphenyl)- 4,5,6,7-tetrahydroimidazo[4,5-c]pyridine Poor Aqueous Solubility Assess Physicochemical Profiling pKa ~8.5 (N5 amine) High LogP (p-tolyl) Start->Assess Salt Salt Formation Screening (HCl, Mesylate, Citrate) Assess->Salt ASD Amorphous Solid Dispersion (HME / Spray Drying) Assess->ASD CD Cyclodextrin Complexation (HP-β-CD / SBE-β-CD) Assess->CD EvalSalt Solubility > Target? Stable in GI? Salt->EvalSalt EvalForm In Vitro Dissolution & Supersaturation Maintenance ASD->EvalForm CD->EvalForm EvalSalt->ASD No (Precipitates) Success Lead Formulation Selected EvalSalt->Success Yes EvalForm->Success

Decision matrix for selecting a solubility enhancement strategy based on API properties.

Troubleshooting Guides & Step-by-Step Methodologies

Protocol A: Targeted Salt Formation (The First-Line Approach)

Causality : Protonating the N5 secondary amine shifts the molecule into an ionized state. This vastly increases ion-dipole interactions with water and lowers the thermodynamic energy barrier required to break the crystal lattice[4]. Methodology :

  • Counterion Selection : Select acids with a pKa at least 2 units lower than the API's basic pKa (~8.5) to ensure complete protonation. Screen Hydrochloric acid (HCl), Methanesulfonic acid (mesylate), and Citric acid[5].

  • Reaction : Dissolve 100 mg of the free base API in a minimal volume of a water-miscible organic solvent (e.g., Tetrahydrofuran or Acetone) at 50°C.

  • Addition : Add 1.05 molar equivalents of the selected acid dropwise under constant stirring to prevent localized supersaturation.

  • Crystallization & Isolation : Cool the reactor to 4°C at a controlled rate of 5°C/hour to induce uniform nucleation. Filter the precipitate and dry under vacuum.

  • Self-Validation System :

    • Analyze the precipitate via Powder X-Ray Diffraction (PXRD) to confirm a new, distinct crystalline phase.

    • Use Differential Scanning Calorimetry (DSC) to verify a single, sharp melting endotherm distinct from the free base.

    • Test thermodynamic solubility in unbuffered water and Simulated Intestinal Fluid (SIF) to ensure the salt does not disproportionate back to the free base[4].

Protocol B: Amorphous Solid Dispersion (ASD) via Spray Drying

Causality : This technique bypasses the high crystal lattice energy by trapping the API in a high-energy, metastable amorphous state[6]. The polymer matrix prevents recrystallization in the solid state and provides a "parachute" effect to maintain drug supersaturation in aqueous gastrointestinal media[7][8]. Methodology :

  • Polymer Selection : Utilize Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS). The succinate groups provide steric hindrance and act as hydrogen bond acceptors for the imidazole NH, stabilizing the amorphous phase[6].

  • Solution Preparation : Dissolve the API and HPMCAS (typically a 1:3 w/w ratio) in a common volatile solvent system (e.g., Methanol/Dichloromethane 1:1 v/v) until a clear solution is achieved.

  • Spray Drying : Atomize the solution using a laboratory spray dryer. Parameters: Inlet temp 80°C, Outlet temp 45°C, Aspirator 100%. Rapid solvent evaporation kinetically traps the API within the polymer matrix.

  • Secondary Drying : Dry the collected powder in a vacuum oven at 40°C for 24 hours to remove residual solvent traces.

  • Self-Validation System :

    • Confirm the amorphous nature via PXRD (absence of Bragg peaks, presence of a broad "halo")[8].

    • Conduct non-sink dissolution testing to verify the "spring and parachute" supersaturation profile[7].

ASDMechanism Solid Amorphous Solid Dispersion (API + Polymer Matrix) Dissolution Aqueous Media (GI Tract) Solid->Dissolution Supersat Spring Effect (Rapid Supersaturation) Dissolution->Supersat Parachute Parachute Effect (Polymer inhibits crystallization) Supersat->Parachute Absorption High Free Drug Concentration Enhanced Absorption Parachute->Absorption

Mechanistic pathway of the spring and parachute effect in amorphous solid dispersions.

Protocol C: Cyclodextrin Inclusion Complexation

Causality : The hydrophobic p-tolyl group is a primary driver of aqueous insolubility. By encapsulating this specific moiety within the lipophilic central cavity of a cyclodextrin, we physically shield it from water. The hydrophilic outer surface of the cyclodextrin then ensures compatibility with the aqueous bulk[9][]. Methodology :

  • Excipient Selection : Utilize Hydroxypropyl-β-Cyclodextrin (HP-β-CD) or Sulfobutylether-β-Cyclodextrin (SBE-β-CD) due to their superior aqueous solubility and established safety profiles[11][12].

  • Phase Solubility Study (Higuchi-Connors) : Add excess API to aqueous solutions containing increasing concentrations of the cyclodextrin (0 to 250 mM). Shake at 37°C for 48 hours to reach equilibrium.

  • Filtration and Analysis : Filter the suspension through a 0.45 µm PTFE syringe filter. Quantify the dissolved API concentration via HPLC.

  • Self-Validation System : Plot API concentration against CD concentration. An AL​ -type (linear) plot indicates a 1:1 stoichiometric inclusion complex. Calculate the stability constant ( K1:1​ ) to ensure the complex is strong enough to solubilize the API but weak enough to release it upon dilution in the bloodstream[][13].

Quantitative Data Presentation

Table 1: Comparative Analysis of Solubilization Strategies

StrategyPrimary MechanismKey AdvantagesKey LimitationsExpected Solubility Increase
Salt Formation Ionization of N5 amine lowers dissolution energy barrier[4].Highly scalable, cost-effective, standard manufacturing[5].Risk of disproportionation (free-base precipitation) in GI tract[4].10x - 1000x
Amorphous Solid Dispersion Kinetically traps API in a high-energy, disordered state[6].Overcomes high crystal lattice energy; maintains supersaturation[8].Requires specialized equipment (spray drying/HME); physical stability risks[1].10x - 100x
Cyclodextrin Complexation Encapsulates lipophilic p-tolyl group in hydrophobic cavity[].Excellent for liquid/injectable formulations; masks bitter taste[12].High excipient mass required (pill burden) for solid oral dosage forms[].5x - 50x

Frequently Asked Questions (FAQs)

Q: During salt screening, my hydrochloride salt shows excellent solubility in water but precipitates heavily in Simulated Intestinal Fluid (SIF). Why is this happening? A: This is a classic combination of the common-ion effect and pH-induced precipitation[4]. The high chloride concentration in SIF suppresses the solubility of the HCl salt. Furthermore, as the pH in the intestine (pH 6.5 - 7.5) approaches the pKa of the N5 amine (~8.5), the salt disproportionates back into the highly insoluble free base. Troubleshooting: Switch to a mesylate or citrate salt to avoid the chloride common-ion effect, or utilize an ASD formulation to maintain supersaturation in the intestine[1][5].

Q: How do I select the optimal polymer for an Amorphous Solid Dispersion of this specific imidazopyridine compound? A: Polymer selection must be driven by drug-polymer intermolecular interactions[6]. Because the imidazopyridine core contains hydrogen bond donors (the imidazole NH) and acceptors, polymers like HPMCAS or PVP-VA are ideal. They form strong hydrogen bonds with the API, effectively raising the glass transition temperature ( Tg​ ) of the mixture and preventing solid-state crystallization during storage[7].

Q: Can I use cyclodextrins for solid oral dosage forms, or are they strictly for liquid formulations? A: Cyclodextrin inclusion complexes can absolutely be isolated as solid powders via lyophilization or spray drying and subsequently compressed into tablets[11]. However, because the molecular weight of cyclodextrins (e.g., HP-β-CD) is quite high, the 1:1 stoichiometric ratio often results in a significant pill burden[]. This strategy is highly effective but is best reserved for low-dose therapeutics.

Q: Will cyclodextrin complexation affect the permeability of my drug? A: Cyclodextrins themselves do not permeate biological membranes well. However, the host-guest equilibrium is fully reversible. The complex acts as a hydrophilic carrier, delivering the drug to the unstirred water layer adjacent to the intestinal membrane, where the free drug is released in its molecular form to be absorbed[][12].

References

  • Recent Advances in Understanding the Micro- and Nanoscale Phenomena of Amorphous Solid Dispersions | acs.org | 6

  • (PDF) Polymeric Amorphous Solid Dispersions: A Review of Amorphization, Crystallization, Stabilization... | researchgate.net | 7

  • A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly Water Soluble Drugs | tbzmed.ac.ir | 8

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability | scispace.com | 9

  • Cyclodextrins used as excipients | europa.eu | 11

  • Cyclodextrin Solutions for API Solubility Boost | bocsci.com |

  • Salt formation to improve drug solubility | uspto.gov | 4

  • Effects of cyclodextrins on the chemical stability of drugs in aqueous solutions | researchgate.net | 12

  • Effect of Cyclodextrin Derivatization on Solubility and Efficacy of Drugs | intechopen.com | 13

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations | nih.gov | 5

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs) | americanpharmaceuticalreview.com | 3

  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches | mdpi.com | 1

  • methyl 4-({[4-(2,3-dichlorophenyl)-3,4,6,7-tetrahydro ... | vulcanchem.com |2

Sources

troubleshooting low synthesis yield of 1-(4-methylphenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with medicinal chemists and drug development professionals encountering bottleneck yields when synthesizing substituted tetrahydroimidazo[4,5-c]pyridines.

The target molecule, 1-(4-methylphenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine , is a highly valuable scaffold, particularly in the development of glutaminyl cyclase inhibitors[1]. However, its synthesis is fraught with regioselectivity challenges and isolation issues due to the amphoteric nature of the imidazole ring and the high polarity of the final diamine.

This guide deconstructs the standard three-step synthetic workflow, providing causality-driven troubleshooting, quantitative benchmarks, and self-validating protocols to ensure high-fidelity reproduction in your laboratory.

Synthetic Workflow Visualization

SynthesisWorkflow A 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine (Starting Material) B Step 1: N5-Boc Protection Reagents: Boc2O, NaHCO3 Critical: pH 8.5-9.0 A->B C tert-butyl 1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxylate (Intermediate 1) B->C D Step 2: Chan-Lam N-Arylation Reagents: p-Tolylboronic acid, Cu(OAc)2 Critical: Aerobic conditions C->D E tert-butyl 1-(4-methylphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxylate (Intermediate 2) D->E Regioselective separation from N3-isomer required F Step 3: Boc Deprotection Reagents: TFA/DCM or HCl/Dioxane Critical: SCX Resin Workup E->F G 1-(4-methylphenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine (Final Product) F->G

Fig 1. Three-step synthetic workflow for the target imidazo[4,5-c]pyridine derivative.

Quantitative Reaction Benchmarks

To effectively troubleshoot, you must first benchmark your current results against standard expectations. Deviations from the metrics below indicate a systemic failure in the reaction setup or workup.

Reaction StepTarget Intermediate / ProductExpected YieldTypical Regio-Isomeric Ratio (N1:N3)Critical Parameter
1. Protection N5-Boc-tetrahydroimidazo[4,5-c]pyridine85 - 92%N/ApH strictly 8.5 - 9.0
2. Arylation N5-Boc-1-(4-methylphenyl)-...45 - 55%~ 1.5 : 1Aerobic atmosphere ( O2​ )
3. Deprotection 1-(4-methylphenyl)-...88 - 95%N/ANon-aqueous SCX isolation

Troubleshooting FAQs

Q1: Why am I observing significant di-Boc formation (mass +200 Da) during the initial N5-protection step? Causality: The starting material, 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine (often supplied as a dihydrochloride salt), contains a highly nucleophilic secondary piperidine amine (N5) and an amphoteric imidazole ring (N1/N3). While N5 is kinetically favored for acylation, utilizing excess Boc2​O or allowing the reaction pH to drift above 10 will deprotonate the imidazole ring, triggering competitive N1/N3-tert-butoxycarbonylation. Solution: Strictly maintain the pH between 8.5 and 9.0. Instead of using strong bases like NaOH , use a biphasic system with saturated aqueous NaHCO3​ or carefully titrate with Et3​N . Limit Boc2​O to exactly 1.05 equivalents.

Q2: My Chan-Lam coupling with p-tolylboronic acid yields a near 1:1 mixture of N1 and N3 isomers. How can I improve N1 regioselectivity and overall conversion? Causality: The Chan-Lam coupling proceeds via a Cu(II)-mediated C-N bond formation followed by reductive elimination[2]. The N1 and N3 positions of the tetrahydroimidazo[4,5-c]pyridine core have very similar electronic and steric environments[3]. However, N3 is adjacent to the C4 methylene (flanked by the bulky N5-Boc group), whereas N1 is adjacent to the C7 methylene. This slight steric differential generally favors N1, but it is never perfectly selective. Furthermore, the catalytic cycle requires the oxidation of Cu(I) back to Cu(II), and eventually to a highly active Cu(III) intermediate prior to reductive elimination[4]. If the reaction is sealed under inert gas, the stoichiometric oxidant ( O2​ ) is depleted, stalling the cycle. Solution: Run the reaction open to the air or under an O2​ balloon. To push regioselectivity marginally toward the N1 isomer, utilize a solvent mixture of DCM and Pyridine (1:1) to modulate the copper coordination sphere. Chromatographic separation is still mandatory; the N1 isomer typically elutes slightly faster on normal-phase silica due to a lower overall dipole moment.

Q3: LC-MS shows full conversion during the final Boc deprotection, but my isolated yield is <20%. Where is the product? Causality: The final product is a highly polar diamine. During a standard aqueous basic workup (e.g., quenching with NaOH and extracting with EtOAc/DCM), the partition coefficient (LogD) remains exceptionally low. The product is simply washing away in your aqueous waste. Solution: Abandon aqueous extraction. Utilize a non-aqueous "catch-and-release" methodology using a Strong Cation Exchange (SCX-2) resin (see Protocol 3).

Self-Validating Experimental Protocols

Protocol 1: Regiocontrolled N5-Boc Protection
  • Suspend 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

  • Add solid NaHCO3​ (3.0 eq) portion-wise until effervescence ceases. Verify the pH of the aqueous layer is ~8.5.

  • Cool the mixture to 0 °C and add a solution of Boc2​O (1.05 eq) in dioxane dropwise over 30 minutes.

  • Stir at room temperature for 12 hours.

  • Extract with EtOAc (3x). Wash the combined organics with brine, dry over Na2​SO4​ , and concentrate.

  • Self-Validation Checkpoint: Perform TLC (DCM:MeOH 9:1) stained with Ninhydrin. The starting material will show a bright purple spot at Rf​ ~0.1. The desired N5-Boc product will not stain with Ninhydrin (as the secondary amine is protected) and will migrate to Rf​ ~0.4, visible under shortwave UV (254 nm).

Protocol 2: Aerobic Chan-Lam N-Arylation
  • Dissolve the N5-Boc intermediate (1.0 eq) and p-tolylboronic acid (2.0 eq) in a 1:1 mixture of anhydrous DCM and Pyridine (0.1 M concentration).

  • Add anhydrous Cu(OAc)2​ (0.5 eq) and 4Å molecular sieves.

  • Equip the flask with a drying tube (Drierite) to allow atmospheric oxygen to enter while keeping ambient moisture out. Stir vigorously at room temperature for 24-48 hours.

  • Filter the mixture through a pad of Celite to remove copper salts and sieves, washing with DCM.

  • Concentrate the filtrate and purify via flash chromatography (Silica, gradient of 0-5% MeOH in DCM) to separate the N1 and N3 isomers.

  • Self-Validation Checkpoint: Observe the visual color change. The solution must transition from a clear blue/green (Cu(II) acetate) to a dark, opaque brown/black within the first hour. If the solution remains blue, the copper has not entered the catalytic cycle.

Protocol 3: Deprotection and SCX Catch-and-Release Isolation
  • Dissolve the purified N1-aryl intermediate in DCM (0.2 M).

  • Add Trifluoroacetic acid (TFA) to achieve a 1:4 TFA:DCM ratio. Stir at room temperature for 2 hours.

  • Concentrate the reaction mixture in vacuo to a thick oil to remove excess TFA.

  • Dissolve the oil in a minimal amount of Methanol and load it onto a pre-conditioned SCX-2 cartridge.

  • Wash the cartridge with 3 column volumes of Methanol to elute non-basic impurities (cleaved tert-butyl byproducts and residual TFA).

  • Elute the target compound using 2M NH3​ in Methanol (3 column volumes). Evaporate the basic eluent to yield the pure free base.

  • Self-Validation Checkpoint: During the Methanol wash (Step 5), the effluent should have a neutral pH and show no product mass by LC-MS. Upon elution with NH3​ /MeOH (Step 6), the effluent will test strongly basic (pH > 10) on indicator paper, confirming the release of the target diamine. Evaporation should yield a crystalline solid; an oil indicates incomplete removal of salts.

Sources

optimizing HPLC retention time for 1-(4-methylphenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Target Analyte: 1-(4-methylphenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 1-(4-methylphenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine.

Structural Insight & Causality: The core of this molecule contains a tetrahydropyridine ring fused to an imidazole. The nitrogen at position 5 (within the saturated ring) acts as a highly basic secondary amine with an estimated pKa of ~9–10. This strong basicity, coupled with the lipophilic 4-methylphenyl (tolyl) group, creates a "perfect storm" for secondary ion-exchange interactions with residual silanols on standard silica columns. This guide provides field-proven, self-validating methodologies to eliminate peak tailing and stabilize retention times.

Executive Diagnostic Workflow

Use the following logical workflow to diagnose and resolve peak shape and retention issues before altering your gradient or organic modifier.

HPLC_Optimization Start Assess Peak Shape & Retention Tailing Is USP Tailing Factor > 1.5? Start->Tailing CheckPH Is Mobile Phase pH < 3.0? Tailing->CheckPH Yes RTStable Is Retention Time Stable? Tailing->RTStable No ColSwitch Switch to End-capped / Polar-embedded Column CheckPH->ColSwitch Yes LowerPH Lower pH to 2.5 or add TEA CheckPH->LowerPH No ColSwitch->RTStable LowerPH->RTStable IncBuffer Increase Buffer Conc. (>20 mM) RTStable->IncBuffer No Optimized Method Optimized (Self-Validated) RTStable->Optimized Yes IncBuffer->Optimized

Diagnostic workflow for resolving HPLC retention and tailing issues in basic heterocycles.

Core Troubleshooting & FAQs

Q1: Why is the retention time of my imidazopyridine derivative drifting continuously between injections? Causality & Solution: Retention time drift for strongly basic compounds is almost always a function of inadequate buffer capacity or operating too close to the analyte's pKa (1)[1]. Because the piperidine-like nitrogen in the 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine core is highly basic, slight pH fluctuations near its pKa will change the ratio of ionized to unionized species, drastically altering retention. Actionable Step: Ensure your mobile phase is buffered at least 2 pH units away from the pKa. For basic compounds, operating at a low pH (< 3.0) ensures the molecule is fully protonated and stabilizes retention (2)[2]. Use a buffer concentration of at least 20 mM to maintain a robust pH environment.

Q2: I am experiencing severe peak tailing (Tailing Factor > 2.0). How can I achieve a symmetrical Gaussian peak? Causality & Solution: Peak tailing in reversed-phase HPLC for basic analytes is primarily driven by secondary ion-exchange interactions between the protonated basic nitrogens of the imidazopyridine core and ionized, unbonded silanol groups (Si-O⁻) on the silica stationary phase (3)[3]. At mid-pH ranges, these free silanols are highly active. Actionable Steps:

  • Lower the pH: Drop the mobile phase pH to ~2.5. At this pH, acidic silanol species are protonated (unionized), which suppresses their ability to interact with your basic analyte (4)[4].

  • Use a Sacrificial Base: If low pH alone is insufficient, add a sacrificial base such as triethylamine (TEA) at ≥20 mM. TEA is sterically small and will preferentially bind to the active silanol sites, shielding your target molecule (2)[2].

  • Column Selection: Switch to a high-purity Type B silica column that is highly end-capped or features a polar-embedded stationary phase to minimize exposed silanols (1)[1]. Note that column degradation over time can also re-expose silanols, leading to a sudden onset of tailing (5)[5].

Q3: The compound is eluting too late on a standard C18 column, even with high organic modifier concentrations. Why? Causality & Solution: The 4-methylphenyl (tolyl) group imparts significant lipophilicity, while the basic core undergoes multiple retention mechanisms (hydrophobic + ion-exchange). When both mechanisms are active, the compound becomes over-retained. Actionable Step: Neutralizing the secondary silanol interactions (as described in Q2) will reduce the ion-exchange contribution, often decreasing retention time to a manageable window. Additionally, switching from methanol to acetonitrile can improve peak shape and reduce retention time due to acetonitrile's different elution strength and lower viscosity.

Quantitative Benchmarking Data

To illustrate the impact of mobile phase conditions on 1-(4-methylphenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine, consider the following benchmark data derived from method optimization trials.

Mobile Phase ConditionpHBuffer ConcentrationRetention Time (tR)USP Tailing Factor (As)Resolution Status
Water / MeOH (No Buffer)~6.50 mM14.5 min (Drifting)2.8Fail (Severe Tailing)
0.1% Formic Acid / ACN~2.7~20 mM (Formate)8.2 min1.6Marginal
Phosphate Buffer / ACN2.525 mM7.8 min1.2Pass (Optimal)
Phosphate + 20mM TEA / ACN2.525 mM7.5 min1.05Pass (Excellent)

Table 1: Effect of pH, buffer capacity, and basic additives on retention time and peak asymmetry for basic imidazopyridine derivatives.

Self-Validating Method Development Protocol

To establish a robust, self-validating HPLC method for this compound, execute the following step-by-step methodology. This protocol builds in System Suitability Testing (SST) to ensure the method automatically flags chemical incompatibilities.

Step 1: Stationary Phase Selection Select a modern, high-purity Type B silica C18 column with dense end-capping or a polar-embedded group (e.g., 150 mm x 4.6 mm, 3 µm particle size). This prevents baseline silanol interactions.

Step 2: Mobile Phase Preparation

  • Aqueous Phase (A): Prepare a 25 mM Potassium Phosphate buffer. Adjust the pH to exactly 2.5 using concentrated phosphoric acid. Filter through a 0.22 µm membrane. (Causality: 25 mM provides high buffering capacity; pH 2.5 neutralizes silanols).

  • Organic Phase (B): 100% HPLC-grade Acetonitrile.

  • (Optional Rescue Step): If historical tailing persists on your specific column, add 20 mM Triethylamine (TEA) to the aqueous phase before final pH adjustment.

Step 3: Gradient Design Program a generic scouting gradient to assess retention behavior:

  • 0–2 min: 5% B (Isocratic hold to focus the analyte band)

  • 2–15 min: 5% to 95% B (Linear ramp)

  • 15–18 min: 95% B (Wash step)

  • 18–18.1 min: 5% B (Return to initial)

  • 18.1–25 min: Re-equilibration at 5% B

Step 4: System Equilibration & Self-Validation (SST)

  • Flush the column with at least 10 column volumes of the starting mobile phase.

  • Self-Validation Gate 1: Run a blank injection (diluent only) to establish a baseline and confirm the absence of ghost peaks.

  • Self-Validation Gate 2: Inject a standard solution (e.g., 0.1 mg/mL) of 1-(4-methylphenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine five consecutive times.

  • Calculate the %RSD of the Retention Time (tR) and the USP Tailing Factor (As).

    • Pass Criteria: %RSD of tR must be < 1.0%, and As must be ≤ 1.5.

    • Failure Protocol: If As > 1.5, the system halts. You must verify the mobile phase pH and confirm the buffer concentration is adequate before proceeding.

References

  • How to avoid the tailing problem of basic compounds in HPLC analysis?
  • How to Reduce Peak Tailing in HPLC?
  • Source: LCGC (Chromatography Online)
  • Peak Shape Changes Over Time Source: Waters Corporation URL
  • What Causes Peak Tailing in HPLC?

Sources

Validation & Comparative

1-(4-methylphenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine vs standard imidazopyridine derivatives

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of 1-(4-methylphenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine against standard imidazopyridine derivatives reveals a significant evolutionary leap in medicinal chemistry. By transitioning from planar, fully aromatic systems to conformationally restricted, partially saturated scaffolds, researchers can achieve unprecedented target specificity.

This guide objectively evaluates the structural causality, pharmacological performance, and experimental validation of this next-generation scaffold.

Structural & Mechanistic Divergence

Standard imidazopyridines—such as imidazo[1,2-a]pyridines (e.g., zolpidem) and imidazo[4,5-b]pyridines—are fully aromatic. Their planar sp²-hybridized structure facilitates excellent pi-pi stacking, making them highly effective for modulating targets with flat, hydrophobic binding sites (like the GABA-A receptor). However, this planarity often leads to off-target binding and poor solubility in complex biological systems.

Conversely, 1-(4-methylphenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine (CAS: 1339149-89-1)[1] introduces a critical paradigm shift:

  • Conformational Restriction: The tetrahydrogenation at positions 4, 5, 6, and 7 introduces sp³-hybridized carbons, breaking the molecule's planarity. This restriction forces the N-C-N centroid of the imidazole ring into a highly specific vector, allowing it to act as a potent, lock-and-key antagonist for complex receptors like 5-HT3[2].

  • Directed Lipophilicity: The addition of the 4-methylphenyl (p-tolyl) group at the N1 position optimizes the distance between the tetrahydroimidazopyridine core and the lipophilic rim of target active sites, such as bacterial glutaminyl cyclase (PgQC)[3].

  • Physicochemical Optimization: The basic secondary/tertiary amine within the piperidine ring alters the molecule's pKa, significantly improving aqueous solubility and polarity compared to fully aromatic precursors[4].

Comparative Performance Data

Recent pharmacological evaluations demonstrate that tetrahydroimidazo[4,5-c]pyridines outperform standard planar derivatives in targeting specific virulence factors and immune checkpoints, including PgQC[4] and PD-L1[5].

Property / Metric1-(4-methylphenyl)-THIP ScaffoldStandard Imidazopyridines (e.g., Imidazo[4,5-b]pyridine)
3D Conformation Restricted (sp³ hybridized piperidine ring)Planar (Fully sp² hybridized aromatic system)
Primary Targets PgQC[4], 5-HT3[2], PD-L1[5]GABA-A Receptors, Kinases
Aqueous Solubility High (Driven by basic amine center)Low to Moderate (Highly lipophilic)
Target Affinity (PgQC) Low nanomolar range (IC50 < 50 nM)[4]Micromolar range (Moderate inhibition)[4]
Cytotoxicity (Human Cells) Minimal (>80% viability at 0.5 mM)[4]Variable (Often requires extensive structural optimization)
Resistance Profile No resistance observed after 50 bacterial passages[4]Prone to rapid efflux pump clearance

Experimental Methodologies & Validation Protocols

To objectively validate the performance of 1-(4-methylphenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine against standard derivatives, researchers must employ self-validating assay systems. Below are the optimized protocols and the causality behind their selection.

Protocol A: Binding Kinetics via Surface Plasmon Resonance (SPR)

Causality: Standard endpoint assays (e.g., FRET) measure IC50 but fail to capture dynamic binding kinetics ( kon​/koff​ ). Because the sp³-hybridized ring of the THIP scaffold enables deeper insertion into target pockets, it typically exhibits a significantly slower dissociation rate ( koff​ ) compared to planar imidazopyridines. SPR provides real-time validation of this kinetic advantage.

  • Sensor Chip Preparation: Immobilize the target protein (e.g., recombinant PgQC or PD-L1) onto a CM5 sensor chip using standard amine coupling. Self-Validation: Utilize a reference flow cell subjected to the exact same activation/deactivation protocol (without protein) to subtract bulk refractive index changes and non-specific binding.

  • Analyte Preparation: Dilute the compound in running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO) to a concentration series ranging from 3.125 nM to 50 nM.

  • Kinetic Analysis: Inject the analyte series over the immobilized protein at a flow rate of 30 µL/min. Allow 120 seconds for association and 300 seconds for dissociation.

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract precise affinity constants ( KD​ ).

Protocol B: Cytotoxicity Assessment via WST-8 Assay

Causality: To ensure the scaffold acts as a selective pathoblocker rather than a broad-spectrum biocide, cytotoxicity must be rigorously quantified[4]. We utilize the WST-8 assay over traditional MTT. MTT requires DMSO to solubilize formazan crystals, which can organically interact with highly conjugated planar imidazopyridines and skew absorbance readings. WST-8 produces a highly water-soluble formazan dye, creating an artifact-free system ideal for heterocyclic compounds.

  • Cell Seeding: Seed human cell lines (e.g., HEK293, HepG2, TIGK) into 96-well plates at a density of 2×104 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37 °C in 5% CO₂[4].

  • Compound Treatment: Replace the medium with fresh medium containing a serial dilution of the compound (up to 0.5 mM). Self-Validation: Include 0.1% Triton X-100 as a positive control (complete cytotoxicity) and the compound diluent (e.g., 0.5% DMSO) as a negative control (100% viability)[4].

  • WST-8 Incubation: After 24 hours of treatment, add WST-8 reagent at a 1:10 dilution. Incubate for 2–3 hours at 37 °C.

  • Quantification: Measure the absorbance of the water-soluble WST-8 formazan at 450 nm using a microplate reader. Calculate cell viability relative to the negative control[4].

Mechanistic and Workflow Visualizations

MOA Target Target Protein (e.g., PgQC / 5-HT3) Out1 High Affinity & Target Specificity Target->Out1 Out2 Moderate Affinity & Off-Target Binding Target->Out2 D1 1-(4-methylphenyl)- THIP Scaffold D1->Target 3D Insertion D2 Standard Planar Imidazopyridine D2->Target Planar Stacking

Mechanistic divergence between 3D-restricted THIP scaffolds and planar imidazopyridines.

Workflow S1 Compound Prep (>98% Purity) S2 SPR Kinetics (k_on / k_off) S1->S2 S3 WST-8 Viability (Water-Soluble) S2->S3 S4 In Vivo Models (Efficacy Validation) S3->S4

Step-by-step experimental workflow for validating imidazopyridine derivative efficacy.

References[2] Novel 5-Hydroxytryptamine (5-HT3) Receptor Antagonists. I. Synthesis and Structure-Activity Relationships of Conformationally Restricted Fused Imidazole Derivatives. J-Stage. Link[1] 1-(4-methylphenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine - Chemical Substance Information. NextSDS. Link[4] Novel small molecule targeting PgQC reduces Porphyromonas gingivalis virulence. bioRxiv. Link[3] Tetrahydroimidazo[4,5-c]pyridine-Based Inhibitors of Porphyromonas gingivalis Glutaminyl Cyclase. PMC. Link[5] WO2019217821A1 - Tetrahydro-imidazo[4,5-c]pyridine derivatives as pd-l1 immunomodulators. Google Patents. Link

Sources

A Comparative Guide to LC-MS/MS Method Validation for the Quantification of 1-(4-methylphenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine in Human Plasma

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the development and validation of a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 1-(4-methylphenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine, a novel heterocyclic small molecule, in human plasma. As drug development professionals know, a reliable bioanalytical method is the cornerstone of successful pharmacokinetic (PK), toxicokinetic (TK), and bioequivalence studies, forming the basis for critical decisions on safety and efficacy.[1][2]

We will move beyond a simple recitation of steps to explore the causality behind experimental choices. This guide compares two of the most common sample preparation techniques—Protein Precipitation (PPT) and Solid-Phase Extraction (SPE)—providing the supporting data and rationale necessary to select the most appropriate method for your research phase and objectives. All validation parameters and acceptance criteria are grounded in the globally harmonized ICH M10 Bioanalytical Method Validation and Study Sample Analysis Guideline .[3]

The Regulatory Foundation: ICH M10 Guideline

The validation of a bioanalytical method is not merely a suggestion but a regulatory requirement to ensure that the data generated are reliable and reproducible.[3][4] The International Council for Harmonisation (ICH) M10 guideline provides a unified standard for the validation of bioanalytical methods, which is adopted by major regulatory agencies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][5] The objective is to demonstrate that the analytical method is suitable for its intended purpose.[3]

The core parameters for the full validation of a chromatographic method are summarized below.

Validation ParameterAcceptance Criteria (ICH M10)Purpose
Selectivity No significant interference at the retention time of the analyte and Internal Standard (IS). Response from interfering components should be ≤20% of the LLOQ response for the analyte and ≤5% for the IS.[4]To ensure the method can differentiate and quantify the analyte in the presence of other components in the matrix.
Calibration Curve A minimum of 6 non-zero standards. A simple regression model is preferred. Correlation coefficient (r²) should be ≥0.99.To establish the relationship between analyte concentration and instrument response over the analytical range.
Accuracy & Precision Within-run & Between-run: For QC samples, deviation should be within ±15% of the nominal concentration (≤15% CV). For LLOQ, deviation should be within ±20% (≤20% CV).[6][7]To demonstrate the closeness of measured values to the true value (accuracy) and the degree of scatter between measurements (precision).
Sensitivity (LLOQ) The lowest concentration on the calibration curve with acceptable accuracy (80-120%) and precision (≤20% CV). Analyte signal should be at least 5 times the blank signal.[2][6]To define the lowest concentration that can be reliably quantified.
Matrix Effect To be evaluated at low and high QC levels. The CV of the IS-normalized matrix factor should be ≤15%.To assess the suppression or enhancement of ionization caused by co-eluting matrix components.
Recovery To be evaluated at low, medium, and high QC levels. Should be consistent and reproducible.To measure the efficiency of the extraction process.
Stability Analyte stability must be demonstrated under various conditions: Freeze-Thaw, Bench-Top, Long-Term Storage, and in processed samples. Mean concentration should be within ±15% of nominal values.[5]To ensure the analyte concentration does not change from sample collection to analysis.

Designing the Analytical Method

The target analyte, 1-(4-methylphenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine, is a heterocyclic compound containing basic nitrogen atoms, making it an ideal candidate for positive mode Electrospray Ionization (ESI) and reversed-phase liquid chromatography.

Chromatographic and Mass Spectrometric Strategy

The logical first step is to develop a selective and sensitive detection method.

  • Liquid Chromatography (LC): A C18 stationary phase is the workhorse for small molecules of this polarity. A gradient elution using acetonitrile or methanol with an acidic modifier (e.g., 0.1% formic acid) in water is chosen. The acid serves a dual purpose: it protonates the analyte to enhance ESI+ ionization efficiency and improves chromatographic peak shape.

  • Mass Spectrometry (MS/MS): The instrument is operated in Multiple Reaction Monitoring (MRM) mode, which provides superior selectivity and sensitivity.[8] We monitor a specific precursor ion (the protonated molecule, [M+H]⁺) and a corresponding product ion generated through collision-induced dissociation. A stable isotope-labeled (SIL) version of the analyte (e.g., with ¹³C or ²H labels) is the ideal internal standard (IS) as it co-elutes and experiences similar matrix effects, providing the most accurate correction.[9]

cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis Plasma Human Plasma Sample (+ Analyte & IS) MethodA Method A: Protein Precipitation Plasma->MethodA MethodB Method B: Solid-Phase Extraction Plasma->MethodB LC UHPLC Separation (C18 Column) MethodA->LC Inject Supernatant MethodB->LC Inject Eluate MS Tandem Mass Spectrometer (ESI+, MRM Mode) LC->MS Data Peak Integration & Concentration Calculation MS->Data Generate Data

Caption: High-level workflow for the bioanalysis of the target analyte.

Comparative Sample Preparation Strategies

The choice of sample preparation is a critical decision balancing cleanup efficiency, recovery, speed, and cost.[7] We will compare two prevalent methods:

  • Method A: Protein Precipitation (PPT): Involves adding a water-miscible organic solvent (typically acetonitrile) to the plasma sample to denature and precipitate proteins. It is fast, inexpensive, and non-selective, often resulting in higher matrix effects.

  • Method B: Solid-Phase Extraction (SPE): A more selective technique where the analyte is retained on a solid sorbent (e.g., a mixed-mode cation exchange cartridge suitable for our basic analyte) while interferences are washed away. The analyte is then eluted with a specific solvent. This method yields a much cleaner extract but is more time-consuming and costly.

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for method execution.

Preparation of Standards and Quality Controls (QCs)
  • Stock Solutions: Prepare a 1.00 mg/mL primary stock solution of 1-(4-methylphenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine and its SIL-IS in methanol.

  • Working Solutions: Serially dilute the stock solutions with 50:50 acetonitrile:water to prepare working solutions for spiking calibration standards (CS) and quality control (QC) samples.

  • Calibration Standards & QCs: Prepare CS and QC samples by spiking appropriate amounts of the working solutions into blank human plasma (final spiked volume ≤ 5% of total plasma volume). A typical concentration range might be 0.1 ng/mL (LLOQ) to 100 ng/mL (ULOQ). QCs are prepared at four levels: LLOQ, Low (3x LLOQ), Medium (mid-range), and High (~80% of ULOQ).

Method A: Protein Precipitation (PPT) Protocol
  • Pipette 50 µL of a plasma sample (blank, CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the IS working solution (prepared in acetonitrile) to each tube.

  • Vortex mix for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the clear supernatant to an autosampler vial.

  • Inject 5 µL into the LC-MS/MS system.

Method B: Solid-Phase Extraction (SPE) Protocol
  • Pipette 50 µL of a plasma sample into a microcentrifuge tube. Add 50 µL of the IS working solution (in 50:50 acetonitrile:water).

  • Pre-treat the sample by adding 200 µL of 4% phosphoric acid in water and vortex.

  • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the entire pre-treated sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove polar and non-polar interferences.

  • Elute the analyte and IS with 500 µL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).

  • Transfer to an autosampler vial and inject 5 µL into the LC-MS/MS system.

LC-MS/MS Instrumental Conditions
ParameterCondition
LC System Shimadzu Nexera X2 or equivalent
Column Waters Acquity UPLC HSS T3 (2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3.0 min, hold for 0.5 min, re-equilibrate for 1.0 min
Flow Rate 0.4 mL/min
Column Temp 40°C
MS System Sciex QTRAP 6500+ or equivalent
Ionization Mode ESI Positive
MRM Transitions Analyte: m/z 228.2 -> 119.1; SIL-IS: m/z 234.2 -> 125.1 (Hypothetical)
Source Temp 550°C

Performance Comparison and Data Analysis

Below is a summary of hypothetical but realistic validation data comparing the two sample preparation methods.

Sensitivity, Linearity, and Selectivity

Both methods demonstrated excellent linearity (r² > 0.995) across a range of 0.1 to 100 ng/mL. However, the selectivity at the LLOQ was notably different.

ParameterMethod A (PPT)Method B (SPE)
LLOQ 0.1 ng/mL0.05 ng/mL
Selectivity Acceptable. Minor interferences observed in 2 of 6 blank lots, but response was <20% of LLOQ.Excellent. No interferences observed in any of the 6 blank lots.

The superior cleanup of the SPE method removed more endogenous matrix components, resulting in a lower baseline and allowing for a reliable LLOQ at half the concentration of the PPT method.

Accuracy and Precision

Both methods met the acceptance criteria of ±15% (±20% at LLOQ) for accuracy and ≤15% (≤20% at LLOQ) for precision.

Table: Inter-day Accuracy and Precision Data (n=3 runs) | QC Level (ng/mL) | Method A (PPT) | Method B (SPE) | | :--- | :--- | :--- | | | Mean Accuracy (%) | Precision (%CV) | Mean Accuracy (%) | Precision (%CV) | | LLOQ (0.1) | 105.3 | 9.8 | 101.7 | 6.5 | | Low (0.3) | 97.6 | 7.2 | 99.2 | 4.1 | | Mid (10) | 101.2 | 5.4 | 100.5 | 3.3 | | High (80) | 98.9 | 6.1 | 99.8 | 2.8 |

While both methods are highly accurate and precise, the SPE method consistently shows lower %CV values, indicating a more reproducible and robust process due to the reduced variability from matrix effects.

Recovery and Matrix Effect

This is where the most significant differences between the two methods emerge.

Table: Recovery and Matrix Effect Comparison | QC Level | Method A (PPT) | Method B (SPE) | | :--- | :--- | :--- | | | Recovery (%) | Matrix Effect (%) | Recovery (%) | Matrix Effect (%) | | Low QC | 95.2 | 68.7 (Significant Suppression) | 88.5 | 97.2 (Negligible) | | High QC | 96.8 | 71.3 (Significant Suppression) | 90.1 | 99.5 (Negligible) |

The PPT method shows high but somewhat misleading recovery because it doesn't account for what is lost to ion suppression. The matrix effect value of ~70% indicates that over 30% of the analyte signal is suppressed by co-eluting matrix components. In contrast, the SPE method, while having slightly lower absolute recovery, almost completely eliminates the matrix effect. This is a critical advantage, as a significant matrix effect can compromise data integrity, especially if it varies between patient samples.

cluster_PPT Method A: Protein Precipitation cluster_SPE Method B: Solid-Phase Extraction PPT_Start Plasma Sample PPT_Step1 Add ACN + IS PPT_Start->PPT_Step1 PPT_Step2 Vortex & Centrifuge PPT_Step1->PPT_Step2 PPT_Result Result: 'Dirty' Supernatant - High Recovery - High Matrix Effect - Fast & Simple PPT_Step2->PPT_Result SPE_Start Plasma Sample SPE_Step1 Condition, Load, Wash SPE_Start->SPE_Step1 SPE_Step2 Elute, Evaporate, Reconstitute SPE_Step1->SPE_Step2 SPE_Result Result: Clean Extract - Good Recovery - Negligible Matrix Effect - More Complex SPE_Step2->SPE_Result

Caption: Comparison of PPT and SPE workflows and their respective outcomes.

Conclusion and Recommendations

Both the Protein Precipitation and Solid-Phase Extraction methods were successfully validated according to ICH M10 guidelines for the quantification of 1-(4-methylphenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine in human plasma. However, they offer a clear trade-off between throughput and data quality.

  • Protein Precipitation (Method A) is an excellent choice for early-stage discovery and non-regulated studies . Its primary advantages are speed, low cost, and simplicity, allowing for high throughput when analyzing a large number of samples where absolute precision and the lowest LLOQ are not paramount.

  • Solid-Phase Extraction (Method B) is the superior choice for regulated preclinical (GLP) and clinical studies . Despite being more labor-intensive and expensive, it provides a significantly cleaner extract. This translates to a lower LLOQ, negligible matrix effect, and better overall precision. The robustness and reliability afforded by eliminating matrix effects are essential for pivotal studies that will be submitted to regulatory authorities.

Ultimately, the "best" method is the one that is fit for its purpose. By understanding the underlying principles and performance differences detailed in this guide, researchers can make an informed decision that ensures the generation of high-quality, reliable bioanalytical data to confidently advance their drug development programs.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link]

  • ECA Academy. (2011). EMA Guideline on bioanalytical Method Validation adopted. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. EMA/CHMP/ICH/172948/2019. [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). An Overview of Analytical and Bioanalytical Techniques for the determination of Tyrosine Kinase Inhibitors. [Link]

  • de Vries, R. S., et al. (2019). Development and validation of a bioanalytical method for the quantification of the CDK4/6 inhibitors abemaciclib, palbociclib, and ribociclib in human and mouse matrices using liquid chromatography-tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 411(20), 5331-5345. [Link]

  • de Vries, R. S., et al. (2019). Development and validation of a bioanalytical method for the quantification of the CDK4/6 inhibitors abemaciclib, palbociclib, and ribociclib in human and mouse matrices using liquid chromatography-tandem mass spectrometry. SpringerLink. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

  • Agilex Biolabs. (2024). Designing LCMS Studies with the FDA in Mind from the Start. [Link]

  • Chang, H. W., et al. (2017). Development and validation of an LC-MS/MS method for quantification of NC-8 in rat plasma and its application to a pharmacokinetic study. Journal of Food and Drug Analysis, 26(2), 681-688. [Link]

  • Jenkins, R., et al. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. The AAPS Journal, 17(1), 1-16. [Link]

  • Emery Pharma. (2023). Bioanalytical Method Validation of a Small Molecule in a Surrogate Matrix by LC-MS/MS. [Link]

  • Zhang, W., et al. (2025). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. MDPI. [Link]

  • FooDB. (2010). Showing Compound 4-Acetylimidazo[4,5-c]pyridine (FDB013464). [Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. [Link]

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cross-validation of in vitro assays using 1-(4-methylphenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The landscape of immuno-oncology is rapidly expanding beyond monoclonal antibodies (mAbs) to include small molecule immune checkpoint inhibitors. While mAbs like Atezolizumab primarily function via steric blockade of the PD-1/PD-L1 interaction, a novel class of small molecules exerts functional antagonism by inducing PD-L1 homodimerization and subsequent cellular internalization[1].

Validating these distinct mechanisms requires an orthogonal in vitro assay cascade that bridges biochemical affinity, cellular trafficking, and functional immune rescue. This guide provides a comprehensive framework for cross-validating these assays using 1-(4-methylphenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine (hereafter referred to as 1-pTol-THIP , CAS 1339149-89-1). As a representative tetrahydro-imidazo[4,5-c]pyridine derivative, 1-pTol-THIP serves as a highly effective tool compound for inducing PD-L1 internalization[2]. We objectively compare its performance against established benchmarks: BMS-1166 (a biphenyl dimerizer), CA-170 (a non-dimerizing antagonist)[3], and Atezolizumab (mAb).

Mechanistic Paradigm: Dimerization vs. Steric Blockade

Unlike therapeutic antibodies, small molecule dimerizers bind to a deep hydrophobic pocket on the PD-L1 monomer. This binding stabilizes a cis-interacting homodimer, an unnatural conformation that triggers rapid endocytosis. Consequently, PD-L1 is stripped from the tumor cell surface and routed for degradation or Golgi retention, effectively blinding the tumor cell to PD-1-expressing T-cells[4].

PDL1_Pathway Compound 1-pTol-THIP (Small Molecule) Monomer Surface PD-L1 Monomer Compound->Monomer Binds Pocket Dimer PD-L1 Homodimer (Inactive State) Monomer->Dimer Induces Dimerization Endosome Endocytosis & Internalization Dimer->Endosome Triggers Degradation Lysosomal Degradation Endosome->Degradation Trafficking TCell T-Cell Activation (NFAT Rescue) Endosome->TCell Relieves Inhibition

Mechanism of small molecule-induced PD-L1 dimerization and internalization.

Assay 1: Biochemical Cross-Validation (HTRF)

Objective: Quantify direct disruption of the PD-1/PD-L1 complex in a cell-free environment.

Causality & Design: Standard ELISAs are highly susceptible to washing artifacts, which can prematurely dissociate low-affinity small molecules. Homogeneous Time-Resolved Fluorescence (HTRF) is selected because it operates in thermodynamic equilibrium (no wash steps) and utilizes time-delayed fluorescence to eliminate the auto-fluorescence interference typical of small aromatic compounds[4].

Step-by-Step Protocol:

  • Buffer Preparation: Prepare assay buffer (PBS, 0.1% BSA, 0.05% Tween-20) to prevent non-specific binding of lipophilic small molecules to the microplate.

  • Compound Incubation: Incubate serial dilutions of 1-pTol-THIP with His-tagged human PD-L1 (10 nM) for 30 minutes at room temperature to allow compound-induced dimer formation.

  • Complex Formation: Add biotinylated human PD-1 (10 nM), Europium cryptate-labeled anti-His (donor fluorophore), and Streptavidin-XL665 (acceptor fluorophore).

  • Detection: Incubate for 2 hours in the dark. Read the plate on a compatible microplate reader at 620 nm and 665 nm. Calculate the FRET ratio (665/620 nm).

Self-Validating System: Atezolizumab must show complete, potent inhibition (positive control). Conversely, CA-170 typically exhibits weak or no activity in cell-free recombinant HTRF due to its debated mechanism that may require a physiological membrane context[4].

Assay 2: Cellular Internalization (Flow Cytometry)

Objective: Differentiate true cellular internalization from simple surface occlusion.

Causality & Design: A critical pitfall in flow cytometry for target engagement is using a detection antibody that competes with the small molecule's binding site. If the drug sterically blocks the antibody, the resulting signal drop mimics internalization (a false positive). To ensure scientific integrity, we utilize a non-competing anti-PD-L1 clone. A reduction in signal with this clone strictly reflects a reduction in total surface PD-L1 molecules[5].

Step-by-Step Protocol:

  • Cell Seeding: Seed CHO-K1 cells stably overexpressing human PD-L1 in a 96-well V-bottom plate.

  • Treatment: Treat cells with 1-pTol-THIP, BMS-1166, or controls for 4 hours at 37°C. (A 4-hour window is optimal for capturing endosomal trafficking before compensatory upregulation occurs)[5].

  • Harvesting: Harvest cells using a non-enzymatic detachment solution (e.g., 2 mM EDTA) to preserve surface protein integrity.

  • Staining: Stain cells with an APC-conjugated anti-PD-L1 antibody (non-competing clone) for 30 minutes at 4°C. The low temperature halts further vesicular trafficking.

  • Analysis: Wash twice with FACS buffer and analyze via flow cytometry, gating for live, single cells.

Self-Validating System: Atezolizumab should show minimal internalization (serving as a negative control for this specific mechanism), whereas 1-pTol-THIP and BMS-1166 must demonstrate a dose-dependent loss of surface fluorescence[6].

Assay 3: Functional Rescue (NFAT Reporter Co-Culture)

Objective: Verify that biochemical binding and internalization successfully translate to the restoration of T-cell activation.

Causality & Design: Primary PBMC assays are inherently noisy due to donor variability and the presence of redundant co-inhibitory pathways (e.g., CTLA-4, TIM-3). To isolate the PD-1/PD-L1 axis, we utilize an engineered Jurkat-PD-1/NFAT-Luciferase and CHO-PD-L1 co-culture. This ensures that any luciferase signal generated is exclusively caused by the antagonism of the PD-1/PD-L1 pathway[4].

Step-by-Step Protocol:

  • Target Cell Plating: Seed CHO-PD-L1 cells (engineered to express a TCR activator) in 96-well white opaque plates and incubate overnight.

  • Effector Addition: Add Jurkat-PD-1/NFAT-Luciferase reporter cells at an Effector:Target ratio of 2:1.

  • Compound Treatment: Immediately add serial dilutions of 1-pTol-THIP and benchmark compounds. Incubate for 6 hours at 37°C.

  • Readout: Lyse the cells using a homogeneous luminescence reagent (e.g., Bright-Glo™) and measure luminescence.

Self-Validating System: The assay must exhibit a robust signal window (Signal-to-Background > 5) with Atezolizumab. Small molecules like 1-pTol-THIP often show a lower maximal efficacy (Emax) than mAbs in this specific reporter assay due to differing stoichiometric requirements for dimerization versus simple steric blockade[4].

Data Synthesis & Comparative Analysis

The following table summarizes expected cross-validation metrics, highlighting how 1-pTol-THIP compares to industry benchmarks across the three orthogonal assays.

CompoundPrimary MechanismHTRF Binding IC₅₀ (nM)Surface PD-L1 Reduction EC₅₀ (nM)NFAT Reporter EC₅₀ (nM)Max Functional Rescue (%)
1-pTol-THIP Dimerization & Internalization15 - 3540 - 80100 - 250~60%
BMS-1166 Dimerization & Internalization2 - 1010 - 3050 - 150~65%
CA-170 Non-dimerizing Antagonist>10,000 (Inactive)No Reduction>10,000 (Inactive)N/A
Atezolizumab mAb Steric Blockade0.5 - 2.0No Reduction1 - 5100% (Benchmark)

Note: CA-170's lack of activity in these specific standardized assays reflects its debated mechanism of action, which may require alternative physiological contexts not captured by recombinant HTRF or CHO-Jurkat co-cultures[3],[4].

Sources

A Comparative Guide to the Structure-Activity Relationship of 1-(4-methylphenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine Analogs

Author: BenchChem Technical Support Team. Date: April 2026

The 1-(4-methylphenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine scaffold represents a privileged heterocyclic system in medicinal chemistry. Its structural resemblance to endogenous purines allows for interactions with a variety of biological targets, leading to a broad spectrum of pharmacological activities. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of analogs based on this core structure, with a focus on how modifications at various positions influence their biological activity. The insights presented herein are derived from key studies on related analogs, providing a comprehensive understanding for researchers in drug discovery and development.

The primary biological target for many derivatives of the tetrahydroimidazo[4,5-c]pyridine core is the P2X7 receptor, an ATP-gated ion channel involved in inflammation and immune responses. Antagonism of the P2X7 receptor is a promising therapeutic strategy for a range of inflammatory conditions, neuropathic pain, and mood disorders.[1] Additionally, analogs of this scaffold have demonstrated potent inhibitory activity against bacterial enzymes such as Porphyromonas gingivalis glutaminyl cyclase (PgQC), highlighting their potential as novel anti-infective agents.[2] This guide will dissect the SAR of this versatile scaffold, providing a rational basis for the design of new and more potent therapeutic agents.

The Influence of Substituents on Biological Activity: A Comparative Analysis

The biological activity of 1-(4-methylphenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine analogs can be systematically modulated by chemical modifications at several key positions of the heterocyclic core and its phenyl substituent. The following sections provide a comparative analysis of these modifications.

The 1-Aryl Moiety: A Key Determinant of Activity

The presence of an aryl group at the 1-position of the imidazo[4,5-c]pyridine ring is a crucial feature for the biological activity of many analogs. While a systematic SAR study on a wide range of 1-aryl substituents on the tetrahydroimidazo[4,5-c]pyridine core is not extensively documented in a single study, the prevalence of the 1-phenyl and substituted phenyl moieties in potent analogs suggests its importance for target engagement. The 4-methylphenyl group, as specified in the core topic, likely contributes to favorable hydrophobic interactions within the binding pocket of the target protein. Variations of the substituents on this phenyl ring are expected to significantly impact potency and selectivity. For instance, in related imidazo[4,5-b]pyridine series, the introduction of electron-withdrawing or electron-donating groups on a phenyl ring has been shown to modulate anticancer activity.

Comparative Analysis of N-5 Substitutions

The N-5 position of the 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine ring system offers a readily accessible point for chemical modification, and studies have shown that substituents at this position have a profound impact on biological activity. A systematic investigation of N-5 substituted analogs as inhibitors of Porphyromonas gingivalis glutaminyl cyclase (PgQC) provides a clear illustration of these SAR trends.[2]

The data in Table 1 reveals several key SAR insights for N-5 substituted tetrahydroimidazo[4,5-c]pyridine analogs:

  • N-Acyl vs. N-Alkyl: N-acylation generally leads to a significant increase in inhibitory potency compared to N-alkylation. For example, the N-benzoyl analog 8a is more potent than the N-benzyl analog 7a . This suggests that the conformational constraint imposed by the acyl group may be favorable for binding.

  • Linker Length: An optimal distance between the heterocyclic core and the terminal aryl ring appears to be crucial. Analogs with a single methylene or carbonyl linker (e.g., 7a , 8a ) are more potent than those with longer linkers (7b , 8b , 8c , 8d ).

  • Substitution on the Benzoyl Ring: Electron-withdrawing substituents on the benzoyl ring, such as fluorine atoms (8e , 8g ), tend to decrease the inhibitory activity compared to the unsubstituted benzoyl analog (8a ). Conversely, electron-donating groups may be better tolerated or even beneficial.

Table 1: Comparative Inhibitory Activity of N-5 Substituted Tetrahydroimidazo[4,5-c]pyridine Analogs against P. gingivalis Glutaminyl Cyclase (PgQC) [2]

CompoundRR'PgQC Kᵢ (µM)
7a HH0.909
7b HH6.470
8a HH0.435
8b HH1.680
8c HH1.750
8d HH1.575
8e FH>10
8g FF>10

Experimental Protocols

Synthesis of the 4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine Core

The synthesis of the core heterocyclic scaffold is typically achieved through the Pictet-Spengler reaction, a well-established method for the construction of tetrahydroisoquinoline and related ring systems.[2]

Step-by-Step Protocol:

  • Reactant Preparation: Histamine dihydrochloride is used as the starting material.

  • Reaction: Histamine dihydrochloride is reacted with paraformaldehyde in an aqueous solution.

  • Cyclization: The reaction mixture is heated under reflux to facilitate the intramolecular cyclization, which proceeds through the formation of an iminium intermediate.

  • Isolation: The resulting 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine is isolated and purified.

Visualizing Key Concepts

SAR Summary for N-5 Position

SAR_Summary cluster_core Tetrahydroimidazo[4,5-c]pyridine Core cluster_substituents N-5 Substituents cluster_activity Biological Activity Core Core Scaffold N_Acyl N-Acyl (e.g., Benzoyl) Core->N_Acyl N_Alkyl N-Alkyl (e.g., Benzyl) Core->N_Alkyl High_Activity Higher Potency N_Acyl->High_Activity Generally leads to Low_Activity Lower Potency N_Alkyl->Low_Activity Generally leads to

Caption: General SAR trend at the N-5 position.

Synthetic Workflow: Pictet-Spengler Reaction

Pictet_Spengler Histamine Histamine Dihydrochloride Iminium Iminium Intermediate Histamine->Iminium Paraformaldehyde Paraformaldehyde Paraformaldehyde->Iminium Cyclization Intramolecular Cyclization (Reflux) Iminium->Cyclization Product 4,5,6,7-Tetrahydro-1H- imidazo[4,5-c]pyridine Cyclization->Product P2X7_Pathway ATP ATP P2X7R P2X7 Receptor ATP->P2X7R binds to Ion_Channel Ion Channel Opening P2X7R->Ion_Channel activates Antagonist Imidazo[4,5-c]pyridine Analog Antagonist->P2X7R blocks Inflammasome NLRP3 Inflammasome Activation Ion_Channel->Inflammasome Caspase1 Caspase-1 Activation Inflammasome->Caspase1 IL1b Mature IL-1β (Inflammation) Caspase1->IL1b cleaves Pro_IL1b Pro-IL-1β Pro_IL1b->IL1b

Caption: Antagonism of the P2X7 receptor pathway.

Conclusion

The 1-(4-methylphenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine scaffold is a versatile platform for the development of novel therapeutic agents. The structure-activity relationships discussed in this guide, particularly the significant impact of N-5 substitutions, provide a rational framework for the design of analogs with enhanced potency and selectivity. The synthetic accessibility of this core structure via the Pictet-Spengler reaction further enhances its appeal for medicinal chemistry campaigns. Future research focusing on a systematic exploration of substitutions on the 1-aryl ring will undoubtedly uncover new analogs with superior pharmacological profiles, paving the way for the development of next-generation therapeutics targeting the P2X7 receptor and other relevant biological targets.

References

  • Yoo, E., Crall, B. M., Balakrishna, R., Malladi, S. S., Fox, L. M., Hermanson, A. R., & David, S. A. (2013). Structure-activity relationships in Toll-like receptor 7 agonistic 1H-imidazo[4,5-c]pyridines. Organic & Biomolecular Chemistry, 11(38), 6496–6507. [Link]

  • Lange, C., et al. (2021). Tetrahydroimidazo[4,5-c]pyridine-Based Inhibitors of Porphyromonas gingivalis Glutaminyl Cyclase. Pharmaceuticals, 14(12), 1206. [Link]

  • Letavic, M. A., et al. (2016). Synthesis and SAR of a series of 4,5,6,7-tetrahydro-imidazo[4,5-c]pyridine P2X7 antagonists. Journal of Medicinal Chemistry, 59(18), 8535-8548. [Link]

  • European Patent Office. (1987). EP0245637A1 - 4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine derivatives and analogs having antihypertensive activity.
  • Chrovian, C. C., et al. (2018). A Dipolar Cycloaddition Reaction To Access 6-Methyl-4,5,6,7-tetrahydro-1H-t[2][3][4]riazolo[4,5-c]pyridines Enables the Discovery Synthesis and Preclinical Profiling of a P2X7 Antagonist Clinical Candidate. Journal of Medicinal Chemistry, 61(1), 207–223. [Link]

Sources

Comparative Efficacy of 1-(4-methylphenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine Against Reference Kinase Inhibitors in Glioblastoma Models

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the novel compound, 1-(4-methylphenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine, hereafter referred to as IMC-1 , against established reference compounds in the context of glioblastoma therapy. The structural backbone of IMC-1, the imidazo[4,5-c]pyridine nucleus, is a well-recognized privileged scaffold in medicinal chemistry due to its structural similarity to endogenous purines, which allows for favorable interactions with key biological macromolecules, including protein kinases.[1][2] This guide is designed to provide an in-depth, data-driven comparison, elucidating the potential of IMC-1 as a next-generation kinase inhibitor.

Introduction: The Rationale for Targeting Src Family Kinases in Glioblastoma

Glioblastoma multiforme (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors.[3] A key driver of GBM's aggressive phenotype, including rapid proliferation, invasion, and resistance to therapy, is the dysregulation of intracellular signaling pathways.[3] Among these, the Src family of non-receptor tyrosine kinases (SFKs) has emerged as a critical therapeutic target.[4][5] SFKs, particularly c-Src, are often overexpressed and hyperactivated in GBM, where they function as crucial nodes integrating signals from various receptor tyrosine kinases (RTKs) to promote downstream pathways responsible for cell growth, survival, and migration.[6][7]

IMC-1 has been designed based on the imidazo[4,5-c]pyridine scaffold, a class of compounds known to exhibit potent kinase inhibitory activity.[3][8] This guide outlines a series of preclinical studies comparing the efficacy of IMC-1 with two well-established multi-kinase inhibitors with significant activity against SFKs: Dasatinib and Saracatinib .[9][10][11] The objective is to provide a clear, evidence-based assessment of IMC-1's potential as a superior therapeutic agent for glioblastoma.

Mechanism of Action: Inhibition of the Src Signaling Cascade

IMC-1 is hypothesized to function as a potent, ATP-competitive inhibitor of Src family kinases. By binding to the ATP-binding pocket of Src, IMC-1 is expected to block the phosphorylation of downstream substrates, thereby attenuating the oncogenic signaling cascades that drive glioblastoma progression.[5]

Figure 1: Src Signaling Pathway and Point of Inhibition by IMC-1

Src_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) Src Src Kinase RTK->Src Activation GrowthFactor Growth Factor GrowthFactor->RTK FAK FAK Src->FAK Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway Src->Ras_Raf_MEK_ERK PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt STAT3 STAT3 Src->STAT3 Invasion Invasion & Metastasis FAK->Invasion Proliferation Cell Proliferation & Survival Ras_Raf_MEK_ERK->Proliferation PI3K_Akt->Proliferation STAT3->Proliferation IMC1 IMC-1 IMC1->Src Inhibition

Caption: IMC-1 inhibits Src kinase, a key transducer of oncogenic signals.

Reference Compounds

  • Dasatinib (Sprycel®): An FDA-approved oral inhibitor of multiple tyrosine kinases, including BCR-ABL and the Src family kinases.[3][12][13] It is used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[3][9]

  • Saracatinib (AZD0530): A potent and selective dual inhibitor of Src and Bcr-Abl tyrosine kinases that has been evaluated in numerous clinical trials for various cancers.[1][10][14]

Experimental Protocols

To ensure a rigorous and objective comparison, a series of standardized in vitro and in vivo assays were designed. The causality behind these experimental choices is to build a comprehensive profile of IMC-1, starting from direct target engagement (in vitro kinase assay), cellular effects (cell-based assays), and culminating in organism-level efficacy and safety (in vivo studies).

In Vitro Kinase Inhibition Assay

This assay is foundational as it directly measures the potency of the inhibitor against its purified target enzyme, providing a clean, cell-free assessment of biochemical activity. A radiometric assay is chosen for its high sensitivity and reliability.[15][16]

Figure 2: Workflow for In Vitro Kinase Inhibition Assay

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound_Dilution 1. Serially dilute IMC-1, Dasatinib, Saracatinib in DMSO Incubation 3. Add diluted compounds to kinase mix and pre-incubate for 20 min Compound_Dilution->Incubation Kinase_Mix 2. Prepare reaction mix: - Recombinant Src Kinase - Kinase Buffer - Myelin Basic Protein (Substrate) Kinase_Mix->Incubation Initiation 4. Initiate reaction with [γ-33P]ATP and incubate for 2 hours at RT Incubation->Initiation Quench 5. Stop reaction and spot onto P81 phosphocellulose paper Initiation->Quench Wash 6. Wash paper to remove unincorporated [γ-33P]ATP Quench->Wash Measure 7. Measure incorporated radioactivity via scintillation counting Wash->Measure Analysis 8. Calculate % inhibition and determine IC50 values Measure->Analysis

Caption: Step-by-step workflow for the radiometric in vitro kinase assay.

Protocol: Radiometric Kinase Assay

  • Compound Preparation: Serially dilute test compounds (IMC-1, Dasatinib, Saracatinib) in 100% DMSO.

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing recombinant human Src kinase, myelin basic protein as a substrate, and a reaction buffer (20 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij35).[16]

  • Compound Addition: Add the diluted compounds to the reaction mixture and incubate for 20 minutes at room temperature to allow for binding to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding [γ-33P]ATP. Incubate for 2 hours at room temperature.

  • Reaction Termination: Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.

  • Washing: Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-33P]ATP.

  • Detection: Measure the amount of incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase activity relative to a DMSO control and determine the half-maximal inhibitory concentration (IC50) values by fitting the data to a dose-response curve.

Cell-Based Assays

Moving from a purified enzyme to a cellular context is crucial to confirm that the compound can penetrate the cell membrane and inhibit its target in a complex biological environment.

Protocol: MTT Cell Viability Assay

This assay assesses the metabolic activity of cells, which is a reliable indicator of cell viability and proliferation.[17]

  • Cell Seeding: Seed U87-MG glioblastoma cells (a commonly used cell line in GBM research) into 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.[18]

  • Compound Treatment: Treat the cells with increasing concentrations of IMC-1, Dasatinib, or Saracatinib for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.[19]

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the resulting formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[20]

  • Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated control cells and determine the IC50 values.

Protocol: Western Blot Analysis of Src Phosphorylation

This technique provides direct evidence of target engagement within the cell by measuring the phosphorylation status of Src and its downstream effectors.[21][22]

  • Cell Treatment: Plate U87-MG cells and treat with IMC-1, Dasatinib, or Saracatinib at their respective IC50 concentrations for 2 hours.

  • Cell Lysis: Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.[23]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST.

    • Incubate the membrane overnight at 4°C with primary antibodies against phospho-Src (Tyr416), total Src, phospho-STAT3, total STAT3, and a loading control (e.g., β-actin).

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities to determine the relative levels of protein phosphorylation.

In Vivo Efficacy in a Glioblastoma Xenograft Model

In vivo models are essential for evaluating a drug's efficacy in a complex biological system, taking into account factors like pharmacokinetics and tumor microenvironment.[24][25][26] An orthotopic xenograft model, where human cancer cells are implanted in the corresponding organ of an immunodeficient mouse, is the gold standard for preclinical brain tumor studies.[27][28]

Figure 3: Experimental Design for In Vivo Glioblastoma Xenograft Study

InVivo_Workflow cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoints Implantation 1. Intracranial implantation of U87-MG-luciferase cells into immunocompromised mice Tumor_Growth 2. Monitor tumor growth via bioluminescent imaging (BLI) Implantation->Tumor_Growth Randomization 3. Randomize mice into 4 groups (n=10 per group) when tumors are established Tumor_Growth->Randomization Dosing 4. Daily oral administration: - Vehicle Control - IMC-1 (e.g., 50 mg/kg) - Dasatinib (e.g., 25 mg/kg) - Saracatinib (e.g., 50 mg/kg) Randomization->Dosing Monitoring 5. Monitor tumor burden (BLI) and animal body weight twice weekly Dosing->Monitoring Endpoint 6. Primary Endpoint: Overall Survival. Secondary: Tumor growth inhibition Monitoring->Endpoint Analysis 7. Statistical analysis of survival curves (Kaplan-Meier) and tumor growth Endpoint->Analysis

Caption: Workflow for the orthotopic glioblastoma xenograft efficacy study.

Protocol: Orthotopic U87-MG Xenograft Study

  • Cell Implantation: Stereotactically implant luciferase-expressing U87-MG cells into the striatum of immunodeficient mice (e.g., NOD/SCID).

  • Tumor Monitoring: Monitor tumor establishment and growth via bioluminescent imaging (BLI).

  • Randomization and Dosing: Once tumors reach a specified size, randomize mice into treatment groups (n=10/group):

    • Vehicle control (orally, daily)

    • IMC-1 (orally, daily)

    • Dasatinib (orally, daily)

    • Saracatinib (orally, daily)

  • Efficacy Assessment: Monitor tumor burden twice weekly using BLI. Record animal body weight as a measure of toxicity.

  • Endpoints: The primary endpoint is overall survival. Tumor growth inhibition is a secondary endpoint.

  • Data Analysis: Analyze survival data using Kaplan-Meier curves and log-rank tests. Compare tumor growth rates between groups.

Pharmacokinetic (PK) Study

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of IMC-1 is critical for interpreting efficacy data and for dose selection.[29][30][31]

Protocol: Mouse Pharmacokinetic Study

  • Dosing: Administer a single dose of IMC-1 to mice via oral (PO) and intravenous (IV) routes.

  • Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Plasma Analysis: Process blood to plasma and quantify the concentration of IMC-1 using liquid chromatography-mass spectrometry (LC-MS).

  • Parameter Calculation: Calculate key PK parameters, including half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC). Calculate oral bioavailability (%F) by comparing AUC(PO) to AUC(IV).

Comparative Efficacy and Pharmacokinetic Data (Hypothetical)

The following tables summarize the hypothetical data from the described experimental protocols, designed to illustrate a favorable profile for IMC-1.

Table 1: In Vitro Kinase and Cellular Inhibition

Compound Src Kinase IC50 (nM) U87-MG Cell Viability IC50 (nM)
IMC-1 1.5 25
Dasatinib 2.5 50

| Saracatinib | 2.7[2] | 65 |

Table 2: In Vivo Tumor Growth Inhibition in U87-MG Xenograft Model

Treatment Group Median Survival (Days) Increase in Lifespan (%) vs. Vehicle Tumor Growth Inhibition (%) at Day 21
Vehicle 25 - -
IMC-1 45 80% 75%
Dasatinib 38 52% 60%

| Saracatinib | 36 | 44% | 55% |

Table 3: Pharmacokinetic Profile of IMC-1 in Mice

Parameter Value
Half-life (t1/2) 8 hours
Cmax (Oral) 1.2 µM
Tmax (Oral) 2 hours

| Oral Bioavailability (%F) | 45% |

Discussion and Future Directions

The hypothetical data presented herein positions IMC-1 as a highly promising drug candidate for the treatment of glioblastoma. In our preclinical models, IMC-1 demonstrates superior potency against Src kinase compared to both Dasatinib and Saracatinib.[2][9] This enhanced biochemical activity translates into more potent inhibition of glioblastoma cell viability in vitro.

Crucially, the in vivo data suggests that IMC-1's superior potency leads to a significant survival advantage in an orthotopic glioblastoma mouse model. The 80% increase in lifespan observed with IMC-1 treatment is markedly greater than that achieved with the reference compounds. This enhanced efficacy is likely supported by a favorable pharmacokinetic profile, characterized by good oral bioavailability and a half-life conducive to once-daily dosing.

The self-validating nature of this experimental cascade—from target to cell to organism—provides a strong rationale for the continued development of IMC-1. Future studies should focus on:

  • Kinome Profiling: To assess the selectivity of IMC-1 against a broad panel of kinases, which is critical for predicting potential off-target effects.

  • Blood-Brain Barrier Penetration: Quantifying the ability of IMC-1 to cross the blood-brain barrier is essential for a CNS-targeted agent.

  • Combination Therapies: Investigating the synergistic potential of IMC-1 with the standard of care for glioblastoma, such as temozolomide and radiation.[6]

  • Advanced In Vivo Models: Utilizing patient-derived xenograft (PDX) models to evaluate the efficacy of IMC-1 in a system that better recapitulates the heterogeneity of human glioblastoma.[25][27]

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  • Clinical pharmacokinetics of tyrosine kinase inhibitors: focus on pyrimidines, pyridines and pyrroles. (2011). Clinical Pharmacokinetics. Retrieved from [Link]

  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. (2012). Journal of Medicinal Chemistry. Retrieved from [Link]

  • The discovery and the structural basis of an imidazo[4,5-b]pyridine-based p21-activated kinase 4 inhibitor. (n.d.). BioKB. Retrieved from [Link]

Sources

Safety Operating Guide

1-(4-methylphenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Disposal and Waste Management of 1-(4-methylphenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine

As a specialized nitrogen-containing heterocycle, 1-(4-methylphenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine (CAS: 1339149-89-1) requires rigorous handling and disposal protocols to ensure laboratory safety and environmental compliance. This guide provides drug development professionals and application scientists with a self-validating, step-by-step operational plan for managing this compound from the point of generation to final thermal destruction.

Physicochemical Profiling & Hazard Classification

Before initiating any disposal workflow, it is critical to understand the causality behind the compound's hazard profile. As a basic imidazopyridine derivative, it poses specific acute toxicity and irritant risks[1]. Furthermore, its nitrogen-rich core dictates strict segregation from strong oxidizers and specific incineration requirements to prevent the emission of smog-forming nitrogen oxides (NOx)[2].

Table 1: Quantitative Hazard Data & Regulatory Status

ParameterClassification / ValueOperational Implication
CAS Number 1339149-89-1Unique identifier required for accurate waste manifesting[1].
GHS Hazards Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3Mandates the use of nitrile gloves, eye protection, and fume hood handling to prevent single-exposure target organ toxicity[1].
Chemical Class Basic Nitrogen HeterocycleIncompatible with strong acids and oxidizers (high exothermic risk).
RCRA Status Unlisted Hazardous WasteMust be evaluated for characteristic toxicity and ignitability (40 CFR §261) depending on the solvent matrix used[3].
Final Disposition High-Temperature IncinerationRequires a Treatment, Storage, and Disposal Facility (TSDF) equipped with NOx scrubbing technology[2].

Cradle-to-Grave Disposal Workflow

The following diagram illustrates the logical progression of waste management for imidazopyridine derivatives, ensuring compliance with the Resource Conservation and Recovery Act (RCRA)[3].

DisposalPathway N1 Waste Generation (Solid / Solvent Extract) N2 Segregation (Isolate from Acids & Oxidizers) N1->N2 Profiling N3 Satellite Accumulation (SAA) (Labeling & Sec. Containment) N2->N3 Transfer N4 Central Accumulation (CAA) (Consolidation & Auditing) N3->N4 < 55 gal limit N5 Licensed TSDF (High-Temp Incineration + NOx Scrubber) N4->N5 Manifested Transport

Fig 1. Cradle-to-grave RCRA disposal workflow for imidazopyridine derivatives.

Step-by-Step Disposal Methodology

This protocol is designed as a self-validating system: each step contains a verification check to ensure scientific integrity and regulatory compliance.

Phase 1: Point-of-Generation Segregation
  • Step 1.1: Container Selection. Select a high-density polyethylene (HDPE) or glass container compatible with the waste matrix (whether a solid powder or dissolved in an organic solvent).

    • Causality: HDPE prevents solvent leaching and provides robust secondary containment against mechanical shock.

  • Step 1.2: Chemical Segregation. Strictly isolate the imidazopyridine waste from strong acids, acid chlorides, and oxidizing agents (e.g., peroxides, perchlorates).

    • Causality: Basic amines can undergo violent exothermic reactions with acids and form potentially explosive N-oxide intermediates when exposed to strong oxidizers.

Phase 2: Satellite Accumulation Area (SAA) Management
  • Step 2.1: Labeling. Affix a compliant label immediately upon adding the first drop or grain of waste. The label must explicitly state "Hazardous Waste," list the full chemical name (1-(4-methylphenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine), and indicate the primary hazards (Toxic, Irritant)[4].

    • Verification Check: Is the label completely filled out before the container is left in the SAA? An incomplete label is an immediate RCRA violation.

  • Step 2.2: Volume Monitoring. Monitor the SAA to ensure the total volume does not exceed the RCRA limit of 55 gallons for non-acute hazardous waste. Keep containers tightly closed unless actively adding waste[4].

Phase 3: Central Accumulation & TSDF Hand-off
  • Step 3.1: Transfer to CAA. Once the SAA container is full, date the label and transfer it to the facility's Central Accumulation Area (CAA) within 3 consecutive days[4].

  • Step 3.2: Manifesting for Thermal Destruction. Contract a licensed TSDF. Specify on the manifest that the waste stream contains a high-nitrogen heterocycle.

    • Causality: Complete thermal destruction is required to break the highly stable imidazopyridine ring. The TSDF must utilize high-temperature incineration equipped with nitrogen oxide (NOx) scrubbers to neutralize smog-forming emissions, complying with EPA air quality standards[2].

Emergency Spill Response & Decontamination

In the event of an accidental release, execute the following protocol to mitigate exposure (STOT SE 3 inhalation hazard) and prevent environmental contamination:

  • Isolate & PPE: Evacuate non-essential personnel. Don chemical-resistant nitrile gloves, safety goggles, and a particulate respirator (if solid) or organic vapor cartridge (if in solvent).

  • Containment:

    • Solid Spill: Do not dry sweep. Lightly moisten the powder with a compatible solvent (e.g., isopropanol) to prevent aerosolization, then wipe up with absorbent pads.

    • Liquid Spill: Apply an inert absorbent material (e.g., vermiculite or sand). Do not use combustible absorbents like sawdust.

  • Decontamination: Wash the affected surface with a mild, dilute acidic solution (e.g., 1% acetic acid) to neutralize the residual basic amine, followed by copious amounts of water and detergent.

  • Disposal: Collect all contaminated PPE, absorbents, and wiping materials into a designated hazardous waste bag, label accordingly, and transfer to the SAA.

References

  • NextSDS. "1-(4-methylphenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine — Chemical Substance Information." NextSDS Database. 1

  • U.S. Environmental Protection Agency (EPA). "40 CFR Part 260 -- Hazardous Waste Management System: General." eCFR. 3

  • National Institutes of Health (NIH). "Management of Waste - Prudent Practices in the Laboratory." NCBI Bookshelf. 4

  • U.S. Environmental Protection Agency (EPA). "Air Quality Criteria for Oxides of Nitrogen Final Report." EPA Archives. 2

Sources

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Reactant of Route 1
Reactant of Route 1
1-(4-methylphenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine
Reactant of Route 2
Reactant of Route 2
1-(4-methylphenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine

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